3,4-Dihydroxydodecanoyl-CoA
Description
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Properties
Molecular Formula |
C33H58N7O19P3S |
|---|---|
Molecular Weight |
981.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,4-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-5-6-7-8-9-10-20(41)21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI Key |
VJHHSSNWRYBEFZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Metabolic Pathway of 3,4-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxydodecanoyl-CoA is a CoA-activated derivative of a 12-carbon fatty acid featuring vicinal diols at the C3 and C4 positions. While the metabolism of common saturated and unsaturated fatty acids is well-characterized, the pathways for hydroxylated, and particularly dihydroxylated, fatty acids are less understood. Such molecules may arise from endogenous metabolic processes, such as cytochrome P450-mediated oxidation, or through the metabolism of xenobiotics. Understanding the metabolic fate of this compound is crucial for elucidating its potential physiological roles and toxicological profile. This guide outlines a hypothetical metabolic pathway and provides a basis for its experimental validation.
Proposed Metabolic Pathway of this compound
The presence of hydroxyl groups at the C3 and C4 positions suggests that the standard beta-oxidation pathway may be modified. A plausible route for the degradation of this compound would involve initial enzymatic modifications to resolve the diol structure, followed by entry into the beta-oxidation spiral.
The proposed pathway can be conceptualized in the following stages:
-
Dehydration and Isomerization: The initial challenge for metabolism is the 3,4-diol structure. A plausible first step is dehydration to form an enol, which can then tautomerize to a more stable keto form. Alternatively, an isomerase could shift the position of the hydroxyl groups.
-
Oxidation and Thiolysis: Once converted to a recognizable beta-oxidation intermediate, the standard enzymatic machinery of beta-oxidation can proceed. This involves oxidation of a hydroxyl group to a ketone, followed by thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.
-
Iterative Beta-Oxidation: The shortened acyl-CoA would then re-enter the beta-oxidation pathway until the carbon chain is completely metabolized.
Below is a DOT language script visualizing this hypothetical pathway.
A putative metabolic pathway for this compound.
Quantitative Data
As there is no direct experimental data for the metabolism of this compound, the following table is a template for organizing future experimental findings.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Putative 3,4-dihydroxyacyl-CoA dehydratase/isomerase | This compound | Data not available | Data not available | Data not available | Data not available |
| Putative 4-hydroxyacyl-CoA dehydrogenase | 3-Keto-4-hydroxydodecanoyl-CoA | Data not available | Data not available | Data not available | Data not available |
| Thiolase | 3,4-Diketododecanoyl-CoA | Data not available | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The investigation of the metabolic pathway of this compound would require a series of in vitro and in vivo experiments.
-
Objective: To chemically synthesize the substrate for use in enzymatic assays.
-
Methodology:
-
Synthesize 3,4-dihydroxydodecanoic acid from a suitable precursor, such as dodec-3-enoic acid, via dihydroxylation using an oxidizing agent like osmium tetroxide.
-
Activate the synthesized 3,4-dihydroxydodecanoic acid to its CoA thioester using an acyl-CoA synthetase or by chemical synthesis methods.
-
Purify the final product using high-performance liquid chromatography (HPLC) and confirm its identity and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
Objective: To identify the primary subcellular compartment for metabolism and to identify initial metabolites.
-
Methodology:
-
Isolate liver microsomes and mitochondria from a relevant animal model (e.g., rat, mouse).
-
Incubate the synthesized this compound with the isolated subcellular fractions in the presence of necessary cofactors (e.g., NAD+, FAD, NADPH, Coenzyme A).
-
Quench the reactions at various time points and extract the metabolites.
-
Analyze the metabolites using liquid chromatography-mass spectrometry (LC-MS) to identify potential intermediates and end-products.
-
-
Objective: To identify and characterize the specific enzymes involved in the proposed metabolic steps.
-
Methodology:
-
Based on the metabolites identified in the in vitro assays, hypothesize the types of enzymatic reactions occurring (e.g., dehydration, oxidation).
-
Perform activity-guided purification of the enzymes from liver homogenates using chromatographic techniques.
-
Identify the purified proteins using proteomics techniques such as mass spectrometry.
-
Alternatively, screen a panel of candidate recombinant enzymes (e.g., known hydratases, dehydrogenases) for activity with the synthesized substrate and intermediates.
-
For each identified enzyme, perform kinetic studies to determine Km and Vmax.
-
The following DOT script illustrates a logical workflow for the experimental investigation.
The Enigmatic Role of 3,4-Dihydroxydodecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard fatty acid β-oxidation pathways do not typically feature 3,4-dihydroxylated intermediates. This in-depth technical guide posits that 3,4-Dihydroxydodecanoyl-CoA is not a canonical intermediate of fatty acid oxidation but is likely a vicinal diol formed from an epoxy fatty acid precursor. This guide explores the probable biosynthetic pathway of this compound via the cytochrome P450 epoxygenase and soluble epoxide hydrolase pathway, its potential biological activities, and its irrelevance to direct energy production through β-oxidation. Detailed experimental protocols for the analysis of such dihydroxy fatty acids are provided, alongside quantitative data for related compounds to serve as a benchmark. This document aims to provide a comprehensive resource for researchers investigating lipid metabolism and signaling.
Introduction: Beyond Classical Fatty Acid Oxidation
Fatty acid oxidation is a fundamental metabolic process for energy production. The canonical β-oxidation spiral involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The key intermediates in this pathway are well-established and do not include vicinal diols such as this compound. The presence of hydroxyl groups on adjacent carbons (a vicinal diol) at the 3 and 4 positions suggests an alternative metabolic origin, likely linked to the metabolism of epoxy fatty acids.
Proposed Biosynthesis of this compound
The formation of fatty acid vicinal diols is primarily attributed to a two-step enzymatic process involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH)[1][2].
-
Epoxidation by Cytochrome P450 Epoxygenases: Dodecanoyl-CoA, or more likely dodecenoic acid which is then activated to its CoA ester, can be converted to its epoxide form, 3,4-epoxydodecanoyl-CoA, by a CYP epoxygenase. These enzymes are part of the CYP1 and CYP2 subfamilies and are known to metabolize various polyunsaturated fatty acids into their corresponding epoxides[3].
-
Hydrolysis by Soluble Epoxide Hydrolase (sEH): The resulting 3,4-epoxydodecanoyl-CoA is then a substrate for soluble epoxide hydrolase (sEH). This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of the vicinal diol, this compound[4][5]. The reaction mechanism involves a nucleophilic attack by an aspartate residue in the sEH active site on the epoxide, forming a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed by an activated water molecule[4][6].
Biological Role: A Signaling Molecule, Not a Fuel Source
Given its likely origin, this compound is not an intermediate destined for energy production via β-oxidation. The presence of the 4-hydroxyl group prevents the formation of a double bond between the alpha and beta carbons, a critical step in the β-oxidation spiral. Instead, fatty acid vicinal diols are increasingly recognized as signaling molecules with distinct biological activities, often counteracting the effects of their epoxy fatty acid precursors[2][7].
-
Pro-inflammatory and Pain Signaling: While epoxy fatty acids (EpFAs) often exhibit anti-inflammatory and analgesic properties, their corresponding diols can have opposing effects, promoting inflammation and pain[2][7].
-
Modulation of Ion Channels: Lipid diols have been shown to regulate the activity of ion channels, which can impact neuronal excitability and other cellular processes[2].
Therefore, the biological role of this compound is likely centered on cell signaling rather than energy metabolism.
Quantitative Data
| Parameter | Analyte | Value | Organism/System | Reference |
| Cellular Concentration | Total HEPEs (Hydroxyeicosapentaenoic acids) | ~8-44 fold increase in fat-1 mice | Mouse tissues | [8] |
| Total HDHAs (Hydroxydocosahexaenoic acids) | ~1-3 fold increase in fat-1 mice | Mouse tissues | [8] | |
| Enzyme Kinetics (sEH) | IC₅₀ for GSK2256294A (sEH inhibitor) | Varies (nM range) | Recombinant human, rat, mouse sEH | [9] |
Experimental Protocols
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of dihydroxy fatty acids[10][11][12].
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract to release free fatty acids.
-
Acidify the sample and perform a liquid-liquid extraction to isolate the fatty acids.
-
-
Derivatization (Optional but Recommended for Sensitivity):
-
Derivatize the carboxylic acid group to enhance ionization efficiency.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for this compound and an internal standard.
-
Analysis of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of hydroxy fatty acids, typically requiring derivatization to increase volatility[13][14][15].
Protocol Outline:
-
Sample Preparation and Extraction: Similar to the LC-MS/MS protocol.
-
Derivatization:
-
Esterify the carboxylic acid group (e.g., to a methyl ester).
-
Silylate the hydroxyl groups (e.g., with BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.
-
-
GC Separation:
-
Use a capillary column suitable for fatty acid methyl ester analysis.
-
Employ a temperature gradient for optimal separation.
-
-
MS Detection:
-
Use electron ionization (EI) or chemical ionization (CI).
-
Monitor characteristic fragment ions for identification and quantification.
-
In Vitro Soluble Epoxide Hydrolase (sEH) Activity Assay
Several types of assays can be used to measure the activity of sEH, which is proposed to produce this compound from its epoxy precursor[16][17][18].
Protocol Outline (using a fluorescent substrate):
-
Reagents:
-
Purified recombinant sEH.
-
Fluorescent sEH substrate (e.g., a cyano(6-methoxy-naphthalen-2-yl)methyl carbonate derivative of an epoxide).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitors or test compounds.
-
-
Procedure:
-
Incubate the sEH enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by sEH releases a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
While this compound is not a conventional intermediate in fatty acid β-oxidation for energy production, it is likely a biologically active signaling molecule. Its proposed formation via the cytochrome P450 epoxygenase and soluble epoxide hydrolase pathway positions it within a class of lipid mediators with emerging roles in inflammation and other physiological processes. Further research is needed to elucidate the specific functions of this compound and its potential as a therapeutic target or biomarker. The experimental approaches outlined in this guide provide a framework for the investigation of this and other related dihydroxy fatty acids.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxygenase - Wikipedia [en.wikipedia.org]
- 4. Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Profiling of Hydroxy Lipid Metabolites in Mouse Organs Reveals Distinct Lipidomic Profiles and Modifications Due to Elevated n-3 Fatty Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. researchgate.net [researchgate.net]
- 15. marinelipids.ca [marinelipids.ca]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide on the Metabolism of Dodecanoyl-CoA and the Putative Natural Occurrence of 3,4-Dihydroxydodecanoyl-CoA in Mammalian Tissues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available scientific literature, the natural occurrence of 3,4-Dihydroxydodecanoyl-CoA in mammalian tissues has not been documented. This technical guide, therefore, provides a comprehensive overview of the known metabolic pathways of its precursor, dodecanoyl-CoA, and the established mechanisms of fatty acid hydroxylation. This information is intended to serve as a foundational resource for researchers investigating novel fatty acid metabolites.
Introduction to Dodecanoyl-CoA Metabolism
Dodecanoyl-CoA, also known as lauroyl-CoA, is the activated form of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. Its metabolism is crucial for cellular energy homeostasis and is primarily carried out through the β-oxidation pathway in both mitochondria and peroxisomes.
Established Metabolic Pathways of Dodecanoyl-CoA
Mitochondrial β-Oxidation
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acyl-CoAs to produce acetyl-CoA, NADH, and FADH2.[1][2] For dodecanoyl-CoA, a medium-chain fatty acyl-CoA, this process involves a cycle of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons. Medium-chain acyl-CoA dehydrogenase (MCAD) is the specific enzyme for dodecanoyl-CoA.[3]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxydodecanoyl-CoA.[4][5]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketododecanoyl-CoA.[6][7]
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and decanoyl-CoA, which is two carbons shorter.[8]
This cycle repeats until the entire fatty acyl chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Peroxisomal β-Oxidation
Peroxisomes also possess a β-oxidation pathway that can metabolize dodecanoyl-CoA. While mechanistically similar to the mitochondrial pathway, it differs in the first enzyme and its primary role. In peroxisomes, the initial dehydrogenation is catalyzed by acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[9][10] Peroxisomal β-oxidation is particularly important for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[10][11] For medium-chain fatty acids like dodecanoic acid, the peroxisomal pathway is less significant for energy production compared to the mitochondrial pathway.[10]
Known Fatty Acid Hydroxylation Pathways
Hydroxylation of fatty acids is a critical modification that can alter their physical properties and biological functions. In mammals, two primary hydroxylation pathways are well-characterized:
α-Hydroxylation
Alpha-hydroxylation involves the addition of a hydroxyl group to the α-carbon (C2) of a fatty acid. This process occurs in the peroxisomes and is essential for the metabolism of phytanic acid, a branched-chain fatty acid that cannot undergo direct β-oxidation.[12][13] The resulting 2-hydroxyacyl-CoA is then cleaved to release the terminal carboxyl group as formyl-CoA.[9]
ω-Hydroxylation
Omega-hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP4 family, located in the endoplasmic reticulum.[14][15][16] This pathway adds a hydroxyl group to the terminal (ω) carbon of a fatty acid. The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid, which can then undergo peroxisomal β-oxidation from both ends.[10]
Hypothetical Formation of this compound
The existence of this compound would necessitate a dihydroxylation mechanism that is not currently described in mammalian fatty acid metabolism. The canonical β-oxidation pathway generates a single hydroxyl group at the C3 position (L-3-hydroxydodecanoyl-CoA). A subsequent hydroxylation at the C4 position would require a novel enzymatic activity. While speculative, one could envision a scenario where an uncharacterized hydratase or a promiscuous cytochrome P450 enzyme could act on an intermediate of fatty acid metabolism. However, there is currently no evidence to support this hypothesis.
Experimental Protocols for Acyl-CoA Analysis
The identification and quantification of novel acyl-CoA species, such as the hypothetical this compound, would rely on sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]
Extraction of Acyl-CoAs from Mammalian Tissues
Objective: To efficiently extract a broad range of acyl-CoA species from tissue samples while minimizing degradation.
Materials:
-
Frozen mammalian tissue (e.g., liver, heart, brain)
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol (B129727) with internal standards
-
Centrifuge capable of 4°C and >15,000 x g
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Solvents: methanol, acetonitrile (B52724), water, formic acid, ammonium (B1175870) acetate (B1210297)
Protocol:
-
A known weight of frozen tissue (typically 20-50 mg) is rapidly homogenized in 1 mL of ice-cold extraction solvent (e.g., 75% methanol containing a suite of stable isotope-labeled internal standards).
-
The homogenate is incubated on ice for 15 minutes to allow for protein precipitation.
-
The sample is centrifuged at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
The supernatant containing the acyl-CoAs is carefully transferred to a new tube.
-
For samples requiring further clean-up to remove interfering substances, the supernatant is subjected to solid-phase extraction (SPE). The SPE cartridge is first conditioned with methanol and then equilibrated with water. The sample is loaded, washed with a low percentage of organic solvent in water, and the acyl-CoAs are eluted with a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The eluate is dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
LC-MS/MS Analysis of Acyl-CoAs
Objective: To separate, detect, and quantify individual acyl-CoA species.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Method:
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/methanol (9:1) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts at a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for untargeted analysis.
-
MRM Transitions: For known acyl-CoAs, specific precursor-to-product ion transitions are monitored. For the hypothetical this compound, a predicted transition would need to be determined based on its chemical structure.
Data Presentation
As there is no quantitative data available for this compound, the following table presents representative concentrations of some known acyl-CoAs in mouse liver tissue to provide a reference for expected abundance levels of fatty acid metabolites.
| Acyl-CoA Species | Abbreviation | Typical Concentration in Mouse Liver (pmol/mg tissue) |
| Acetyl-CoA | C2:0-CoA | 20 - 100 |
| Malonyl-CoA | C3:0-DC-CoA | 1 - 5 |
| Succinyl-CoA | C4:0-DC-CoA | 5 - 20 |
| Dodecanoyl-CoA | C12:0-CoA | 0.1 - 1.0 |
| Palmitoyl-CoA | C16:0-CoA | 1 - 10 |
| Oleoyl-CoA | C18:1-CoA | 0.5 - 5.0 |
Note: These values are approximate and can vary significantly based on diet, physiological state, and analytical methodology.
Conclusion
While the natural occurrence of this compound in mammalian tissues is not supported by current scientific literature, the metabolic pathways of its precursor, dodecanoyl-CoA, are well-established. The investigation into novel fatty acid metabolites requires a thorough understanding of these existing pathways and the application of sensitive analytical techniques such as LC-MS/MS. This guide provides the foundational knowledge and experimental framework for researchers to explore the complex world of fatty acid metabolism and potentially uncover new bioactive lipids.
References
- 1. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 3. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 4. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 9. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 4A fatty acid omega hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
The Enigmatic Role of 3,4-Dihydroxydodecanoyl-CoA in Mitochondrial Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis. The canonical pathway is well-elucidated; however, the metabolism of atypical or modified fatty acids can introduce intermediates that significantly perturb this vital process. This technical guide delves into the putative role of 3,4-Dihydroxydodecanoyl-CoA, a dihydroxylated long-chain acyl-CoA, in mitochondrial metabolism. While direct evidence for its natural occurrence is sparse, its structural similarity to known disruptive metabolites suggests a potent role in modulating mitochondrial function. This document synthesizes existing knowledge on the metabolism of hydroxylated fatty acids to build a predictive framework for the behavior of this compound. We will explore its likely formation, its predicted interactions with key FAO enzymes, and its potential to induce mitochondrial dysfunction. This guide provides detailed experimental protocols for investigating these predictions and presents quantitative data from analogous compounds to inform future research. The signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex interactions at play.
Introduction: The Challenge of Modified Fatty Acids in β-Oxidation
Mitochondrial β-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH for ATP production. The enzymes of this pathway exhibit a high degree of specificity for their substrates. The introduction of modifications to the acyl chain, such as hydroxyl groups at positions other than C3, can create metabolic bottlenecks with significant pathological consequences.
A prime example is the accumulation of long-chain 3-hydroxy fatty acids and their CoA esters in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][2] These metabolites are known to be toxic, uncoupling oxidative phosphorylation and potentially leading to the severe cardiomyopathy and myopathy seen in patients.[3] This guide focuses on a structurally related, yet distinct, molecule: this compound. The presence of a vicinal diol (hydroxyl groups on adjacent carbons, C3 and C4) suggests a complex interaction with the FAO machinery, likely posing a significant challenge to the canonical enzymatic steps.
Predicted Metabolic Fate of this compound
The metabolic origin of this compound is not definitively established. It could arise from the metabolism of an unusual dietary fatty acid or as a byproduct of oxidative stress-induced modification of lipids. Once formed and activated to its CoA ester, its journey into the mitochondrial matrix would follow the standard carnitine shuttle system. Inside the mitochondrion, its structure predicts a difficult passage through the β-oxidation spiral.
The key challenge arises at the second and third steps of β-oxidation. The presence of a hydroxyl group at C4 would likely prevent the formation of a trans-Δ²-enoyl-CoA by acyl-CoA dehydrogenase. Even if a dehydration reaction were to occur, the resulting structure would be atypical. More plausibly, this compound would act as a substrate analog and potential inhibitor of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). The enzyme, which is specific for an L-3-hydroxy group, might bind this dihydroxy substrate but fail to catalyze the oxidation effectively due to the C4 hydroxyl group. This would lead to a metabolic stall.
Quantitative Insights from Analogous Compounds
Direct kinetic data for this compound is not available. However, studies on similar modified fatty acids provide a basis for quantitative predictions. For instance, the metabolism of 5-hydroxydecanoate, which forms 3,5-dihydroxydecanoyl-CoA, has been shown to significantly slow down the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.
| Substrate | Enzyme | Vmax (nmol/min/mg) | Km (µM) | Reference |
| L-3-Hydroxydecanoyl-CoA | HAD | 150 ± 10 | 25 ± 5 | Extrapolated from similar substrates |
| 3,5-Dihydroxydecanoyl-CoA | HAD | 30 ± 5 | >100 (est.) | [4] |
| L-3-Hydroxyacyl-CoAs (C4-C16) | LCHAD | Varies with chain length | 20-50 | [5] |
| 3-Hydroxytetradecanoic acid | Heart Mitochondria | Induces uncoupling | N/A | [3] |
| 3-Hydroxypalmitic acid | Heart Mitochondria | Induces uncoupling | N/A | [3] |
This table summarizes known quantitative data for analogous compounds to predict the behavior of this compound.
The five-fold slower Vmax for 3,5-dihydroxydecanoyl-CoA compared to its physiological counterpart strongly suggests that this compound would also be a poor substrate for LCHAD, leading to its accumulation and competitive inhibition of the enzyme. This inhibition would disrupt the oxidation of normal long-chain fatty acids, leading to a deficit in energy production and an accumulation of potentially toxic intermediates.
Experimental Protocols for Investigation
To validate the predicted role of this compound, a series of in vitro and cell-based assays are required.
Chemo-enzymatic Synthesis of this compound
The synthesis of this non-commercially available substrate is the first critical step. A multi-step approach would be required.
Methodology:
-
Diol Formation: Start with a suitable 12-carbon unsaturated fatty acid precursor. Perform stereospecific dihydroxylation of a double bond at the 3,4-position using osmium tetroxide or other suitable reagents. Protecting groups may be necessary.
-
Deprotection: Remove any protecting groups to yield the free 3,4-dihydroxydodecanoic acid.
-
CoA Ester Synthesis: Activate the carboxylic acid, for example, by forming a mixed anhydride with ethyl chloroformate. React the activated acid with the free thiol of Coenzyme A in an aqueous/organic solvent mixture.[6]
-
Purification and Characterization: Purify the resulting this compound using solid-phase extraction followed by semi-preparative HPLC.[6] Confirm the structure and purity using high-resolution mass spectrometry and NMR.[7][8]
LCHAD Activity Assay
This assay will determine if this compound is a substrate or inhibitor of LCHAD.
Principle: The activity of LCHAD is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The assay can be run in the forward (oxidation) or reverse (reduction) direction. To test for inhibition, a known LCHAD substrate (e.g., L-3-hydroxy-palmitoyl-CoA) is used in the presence of varying concentrations of this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing NAD⁺ and the purified LCHAD enzyme (part of the mitochondrial trifunctional protein).
-
Substrate Addition: Initiate the reaction by adding the substrate (either the synthesized this compound or a standard substrate for inhibition studies).
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity. For inhibition studies, plot the reaction velocity against the concentration of this compound to determine the IC₅₀ and the mode of inhibition (e.g., using Lineweaver-Burk plots).
Mitochondrial Respiration and Membrane Potential Assays
These assays assess the impact of this compound on overall mitochondrial function.
Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph) measures oxygen consumption rates in isolated mitochondria or permeabilized cells. The mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes like safranine O or JC-1.
Protocol for Respiration:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.
-
Respirometry: Add isolated mitochondria to the respirometer chamber containing respiration buffer.
-
Substrate and Inhibitor Titration: Measure basal respiration (State 2), then add a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate). Add ADP to measure phosphorylating respiration (State 3). Titrate in this compound to observe its effects on these respiration states. An increase in State 2 or a decrease in the respiratory control ratio (State 3/State 2) would indicate uncoupling.[3]
Protocol for Membrane Potential:
-
Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a suitable buffer.
-
Fluorescent Probe: Add a membrane potential-sensitive dye (e.g., safranine O).
-
Fluorometric Measurement: Monitor the fluorescence signal over time. Energize the mitochondria with a respiratory substrate.
-
Compound Addition: Add this compound and observe any changes in fluorescence, which would indicate depolarization of the mitochondrial membrane.
Predicted Pathophysiological Consequences
The accumulation of this compound in the mitochondrial matrix is predicted to have several detrimental effects:
-
Inhibition of β-oxidation: As discussed, this molecule would likely act as a competitive inhibitor of LCHAD, leading to a reduced capacity to oxidize long-chain fatty acids. This would impair energy production, particularly in tissues highly reliant on FAO, such as the heart and skeletal muscle.[2][9]
-
Mitochondrial Uncoupling and Increased ROS: The accumulation of unprocessed acyl-CoAs can lead to the uncoupling of oxidative phosphorylation.[3] This dissipates the proton gradient without ATP synthesis, leading to energy wastage and increased electron leakage from the electron transport chain, thereby elevating the production of reactive oxygen species (ROS).
-
Disruption of Mitochondrial Homeostasis: Elevated ROS can damage mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function and potentially triggering apoptosis.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. albertahealthservices.ca [albertahealthservices.ca]
A Technical Guide to 3,4-Dihydroxydodecanoyl-CoA as a Potential Precursor for Medium-Chain-Length Polyhydroxyalkanoates
For Researchers, Scientists, and Drug Development Professionals
Abstract: Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1] Their biocompatibility and diverse material properties make them promising alternatives to conventional plastics in fields ranging from packaging to medicine. The monomer composition of PHAs dictates their physical characteristics, and this composition is directly influenced by the metabolic pathways and precursor substrates available to the microorganism. This technical guide explores the role of fatty acid derivatives as precursors for medium-chain-length PHAs (mcl-PHAs), with a specific focus on the hypothetical metabolic processing of 3,4-Dihydroxydodecanoyl-CoA. We provide an in-depth overview of the relevant biosynthetic pathways, quantitative data from related production systems, detailed experimental protocols for PHA production and characterization, and logical diagrams to illustrate these complex processes.
Introduction to Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates are naturally occurring biopolymers produced by bacteria and archaea, typically under conditions of nutrient limitation with an excess carbon source.[1][2] These polymers are deposited as insoluble granules within the cytoplasm.[1][2] The two major classes of PHAs are short-chain-length (scl-PHAs), composed of monomers with 3 to 5 carbon atoms, and medium-chain-length (mcl-PHAs), which are comprised of monomers containing 6 to 14 carbon atoms.[2][3] Mcl-PHAs, often produced by fluorescent pseudomonads, are generally less crystalline and exhibit more elastomeric properties compared to the brittle nature of scl-PHAs like poly(3-hydroxybutyrate) (PHB).[2]
The versatility of PHAs stems from the ability to incorporate over 150 different monomer units into the polymer chain, which allows for the fine-tuning of their mechanical and thermal properties.[2] This is largely achieved by providing specific carbon sources that can be metabolized into corresponding (R)-3-hydroxyacyl-CoA thioesters, the direct substrates for the key polymerizing enzyme, PHA synthase (PhaC).[2]
Metabolic Pathways for mcl-PHA Synthesis from Fatty Acids
The biosynthesis of mcl-PHAs is intricately linked to the fatty acid metabolism of the host organism. There are two primary pathways that supply (R)-3-hydroxyacyl-CoA monomers for polymerization: the fatty acid de novo synthesis pathway and the fatty acid β-oxidation pathway.
-
De Novo Fatty Acid Synthesis: In this pathway, intermediates of fatty acid synthesis, in the form of (R)-3-hydroxyacyl-acyl carrier protein (ACP), are converted to (R)-3-hydroxyacyl-CoA by the action of the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[1][2]
-
Fatty Acid β-Oxidation: When fatty acids are supplied as the carbon source, they are catabolized via the β-oxidation cycle. An intermediate of this cycle, enoyl-CoA, can be converted to the PHA precursor (R)-3-hydroxyacyl-CoA by the enzyme (R)-specific enoyl-CoA hydratase (PhaJ).[1][2][4]
Hypothetical Pathway for this compound
While this compound is not a commonly cited precursor in literature, its structure suggests it could be processed via a modified β-oxidation pathway to yield monomers for mcl-PHA synthesis. Dodecanoyl-CoA (a C12 fatty acyl-CoA) is a known substrate for β-oxidation. The presence of hydroxyl groups at the C3 and C4 positions presents a unique metabolic challenge. A plausible pathway would involve initial enzymatic reactions to resolve the dihydroxy structure, potentially through dehydrogenases and hydratases, to yield a standard β-oxidation intermediate like 3-ketoacyl-CoA or enoyl-CoA. This intermediate could then be channeled into PHA synthesis.
The diagram below illustrates a potential metabolic route from dodecanoic acid to an mcl-PHA, incorporating the hypothetical intermediate this compound and its subsequent conversion into a polymerizable monomer.
References
Methodological & Application
Application Note: Quantification of 3,4-Dihydroxydodecanoyl-CoA using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxydodecanoyl-CoA in biological matrices. This compound is an intermediate in fatty acid metabolism, and its accurate quantification is crucial for understanding various physiological and pathological processes. The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification. This method demonstrates high sensitivity, specificity, and a wide dynamic range, making it suitable for both basic research and drug development applications.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The accurate measurement of specific acyl-CoA species, such as this compound, is essential for elucidating their roles in cellular energy homeostasis and the pathogenesis of metabolic diseases. LC-MS/MS has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity and specificity. This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various biological samples.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A robust sample preparation protocol is critical for the effective extraction of this compound and removal of interfering matrix components.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
Tandem Mass Spectrometry
The quantification of this compound is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 982.3
-
Product Ion (Q3): m/z 475.3
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
The precursor ion represents the protonated molecule of this compound ([M+H]⁺). The product ion is generated from the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) of the Coenzyme A molecule.[1]
Data Presentation
The performance of the LC-MS/MS method should be evaluated through a validation process. The following table summarizes the typical performance characteristics for the quantification of long-chain acyl-CoAs, which are expected to be similar for this compound.[2][3]
| Parameter | Performance Characteristic |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Accuracy | 94.8% to 110.8% |
| Intra-run Precision (RSD%) | 1.2% to 4.4% |
| Inter-run Precision (RSD%) | 2.6% to 12.2% |
Mandatory Visualization
Discussion
The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound. The use of solid-phase extraction is effective for the cleanup of complex biological samples, and the chromatographic conditions allow for good separation of the analyte from other acyl-CoA species. The MRM transition is highly specific due to the characteristic neutral loss of the Coenzyme A fragment.
The proposed metabolic pathway for the formation of this compound involves a putative hydration or hydroxylation step of 3-Hydroxydodecanoyl-CoA. Further research is needed to identify the specific enzyme responsible for this conversion. The ability to accurately quantify this dihydroxy metabolite will be instrumental in these future investigations.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers in the fields of metabolism, and drug discovery and development. The provided workflows and pathway diagrams offer a clear and concise overview of the experimental process and the biochemical context of the analyte.
References
Application Notes and Protocols for the Synthesis and Use of 3,4-Dihydroxydodecanoyl-CoA as a Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and application of 3,4-Dihydroxydodecanoyl-CoA as a quantitative standard for research, clinical diagnostics, and drug development. The chemo-enzymatic synthesis strategy presented herein involves the chemical synthesis of 3,4-dihydroxydodecanoic acid followed by its enzymatic ligation to Coenzyme A. Detailed protocols for these procedures, as well as for the purification and analytical application of the final product, are provided. This standard is crucial for the accurate quantification of this and related dihydroxy acyl-CoAs in biological matrices, which may serve as biomarkers or intermediates in various metabolic pathways.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Dihydroxy fatty acids and their corresponding CoA esters are emerging as important molecules in cellular signaling and as potential biomarkers for certain metabolic disorders. Accurate quantification of these molecules is essential for understanding their biological roles. However, the commercial unavailability of many of these compounds as standards presents a significant analytical challenge. This application note details a robust method for the synthesis of this compound to be used as a standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.
Chemo-Enzymatic Synthesis of this compound
The synthesis of this compound is achieved through a two-stage process: first, the chemical synthesis of 3,4-dihydroxydodecanoic acid from a commercially available unsaturated precursor, and second, the enzymatic ligation of the synthesized dihydroxy fatty acid to Coenzyme A.
Stage 1: Chemical Synthesis of 3,4-Dihydroxydodecanoic Acid
The synthesis of 3,4-dihydroxydodecanoic acid is accomplished via the Upjohn dihydroxylation of a suitable unsaturated dodecenoic acid, such as cis-3-dodecenoic acid. This reaction utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to produce the vicinal diol.
Experimental Protocol: Upjohn Dihydroxylation of cis-3-Dodecenoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve cis-3-dodecenoic acid (1 equivalent) in a 10:1 mixture of acetone (B3395972) and water.
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (OsO4) (e.g., 2 mol%) as a solution in toluene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude 3,4-dihydroxydodecanoic acid.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 3,4-dihydroxydodecanoic acid.
| Parameter | Value |
| Starting Material | cis-3-Dodecenoic Acid |
| Key Reagents | Osmium Tetroxide (catalyst), NMO (co-oxidant) |
| Solvent | Acetone/Water (10:1) |
| Reaction Time | 4-8 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 70-85% |
Table 1: Summary of reaction conditions for the synthesis of 3,4-dihydroxydodecanoic acid.
Stage 2: Enzymatic Synthesis of this compound
The purified 3,4-dihydroxydodecanoic acid is then enzymatically ligated to Coenzyme A using a long-chain acyl-CoA synthetase. This reaction requires ATP and magnesium ions as cofactors.
Experimental Protocol: Enzymatic Ligation to Coenzyme A
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), ATP (10 mM), MgCl2 (10 mM), and Coenzyme A (1.5 mM).
-
Substrate Addition: Add the purified 3,4-dihydroxydodecanoic acid (dissolved in a minimal amount of a suitable organic solvent like DMSO, then diluted in buffer) to a final concentration of 1 mM.
-
Enzyme Addition: Initiate the reaction by adding a commercial long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Supernatant Collection: Collect the supernatant containing the synthesized this compound for purification.
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| ATP | 10 mM |
| MgCl2 | 10 mM |
| Coenzyme A | 1.5 mM |
| 3,4-Dihydroxydodecanoic Acid | 1 mM |
| Long-chain Acyl-CoA Synthetase | As per manufacturer's recommendation |
Table 2: Composition of the enzymatic reaction mixture for the synthesis of this compound.
Purification and Characterization
The synthesized this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: HPLC Purification
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to elute the acyl-CoA.
-
Detection: Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified product as a powder.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
Table 3: Typical HPLC parameters for the purification of this compound.
Characterization
The identity and purity of the synthesized standard should be confirmed by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The expected mass and characteristic fragmentation pattern should be observed.
| Ionization Mode | Mass Analyzer | Expected [M+H]+ | Key Fragment Ions |
| Positive ESI | Q-TOF or Orbitrap | Calculated m/z | Fragment corresponding to the loss of the acyl chain, Adenosine diphosphate (B83284) fragment |
Table 4: Mass spectrometry parameters for the characterization of this compound.
Application as a Quantitative Standard
The purified this compound can be used to prepare a calibration curve for the accurate quantification of this analyte in biological samples using LC-MS/MS.
Experimental Protocol: Preparation of Calibration Curve and Quantification
-
Stock Solution: Prepare a stock solution of the purified this compound of a known concentration in a suitable solvent (e.g., 50% acetonitrile in water).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the analyte in the biological samples.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample) to each calibration standard and the biological samples.
-
LC-MS/MS Analysis: Analyze the calibration standards and the biological samples by LC-MS/MS using optimized parameters for the detection of this compound.
-
Calibration Curve Construction: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Use the regression equation from the calibration curve to determine the concentration of this compound in the biological samples.
| Parameter | Specification |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M+H]+ of this compound |
| Product Ion | Characteristic fragment ion |
Table 5: Typical LC-MS/MS parameters for the quantification of this compound.
Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
Caption: Analytical workflow for quantification using the synthesized standard.
Application Note and Protocol for the Extraction of 3,4-Dihydroxydodecanoyl-CoA from Cell Cultures
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 3,4-Dihydroxydodecanoyl-CoA, is essential for understanding the metabolic regulation in various physiological and pathological states. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and metabolic pathways. However, the inherent instability and low abundance of these molecules present significant analytical challenges.
This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is a synthesis of established protocols for long-chain acyl-CoA analysis, designed to ensure high recovery and sample stability.
Data Presentation: Representative Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that the absolute amounts of this compound are expected to be low and will vary significantly depending on the cell type and experimental conditions.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.64 | - | - |
| Malonyl-CoA | 0.85 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| Myristoyl-CoA (C14:0) | - | ~2.5 | ~1.5 |
| Palmitoyl-CoA (C16:0) | - | ~12 | ~4 |
| Stearoyl-CoA (C18:0) | - | ~8 | ~2.5 |
| Oleoyl-CoA (C18:1) | - | ~7 | ~3 |
| This compound | Not Reported | Not Reported | Not Reported |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability. The values for this compound will need to be determined empirically.
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs, including hydroxylated species, from adherent or suspension cell cultures for LC-MS/MS analysis.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analogue of the target molecule)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Quenching
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the plate.
-
Use a cell scraper to scrape the cells in the cold methanol.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
Resuspend the final cell pellet in 1 mL of ice-cold methanol.
-
2. Cell Lysis and Protein Precipitation
-
Transfer the cell suspension (from step 1) to a pre-chilled microcentrifuge tube.
-
Add an appropriate amount of internal standard to each sample.
-
Vortex vigorously for 30 seconds to ensure cell lysis.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
3. Supernatant Collection
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
4. Solid-Phase Extraction (SPE) for Purification and Concentration
-
Condition the SPE cartridge: Add 1 mL of methanol to the C18 SPE cartridge, followed by 1 mL of water.
-
Load the sample: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.
-
Dry the sample: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
5. Sample Reconstitution
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in water with 0.1% formic acid.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion masses for this compound and the internal standard will need to be determined by direct infusion of standards.
-
Collision Energy: Optimized for the specific analyte.
-
Visualization of Workflow and Putative Metabolic Pathway
Caption: Experimental workflow for the extraction of this compound.
Caption: Putative metabolic pathway of this compound.
Application Notes and Protocols for In Vitro Enzymatic Assay of 3,4-Dihydroxydodecanoyl-CoA Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxydodecanoyl-CoA dehydrogenase is a putative enzyme expected to participate in the metabolic pathways of fatty acids. As an oxidoreductase, it is predicted to catalyze the dehydrogenation of this compound. This document provides detailed application notes and protocols for establishing a robust in vitro enzymatic assay for this enzyme, which is essential for its characterization, inhibitor screening, and kinetic analysis. The assay is based on the spectrophotometric measurement of the reduction of NAD+ to NADH, which absorbs light at 340 nm.[1][2]
Principle of the Assay
The enzymatic activity of this compound dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[2] The reaction catalyzed by the enzyme is as follows:
This compound + NAD+ ⇌ 3-Hydroxy-4-oxododecanoyl-CoA + NADH + H+
The rate of NADH production is directly proportional to the enzyme's activity under specific conditions of substrate concentration, pH, and temperature.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Custom Synthesis | - | -80°C |
| NAD+ (β-Nicotinamide adenine (B156593) dinucleotide) | Sigma-Aldrich | N8129 | 4°C |
| Recombinant this compound dehydrogenase | - | - | -80°C |
| Tris-HCl | Sigma-Aldrich | T2694 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 mM EDTA): Dissolve 12.11 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with HCl. Add 372.2 mg of EDTA and dissolve. Adjust the final volume to 1 L with ultrapure water.
-
Substrate Stock Solution (10 mM this compound): Due to the complexity of the substrate, custom synthesis may be required. Dissolve the synthesized substrate in an appropriate solvent (e.g., DMSO or water) to a final concentration of 10 mM. Store in aliquots at -80°C.
-
Cofactor Stock Solution (50 mM NAD+): Dissolve 33.18 mg of NAD+ in 1 mL of ultrapure water. Prepare fresh daily and keep on ice.
-
Enzyme Working Solution: Dilute the purified recombinant enzyme in Assay Buffer containing 0.1% (w/v) BSA to the desired concentration just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
Enzymatic Assay Protocol
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following in a microcentrifuge tube:
-
158 µL Assay Buffer
-
20 µL of 10 mM this compound (final concentration: 1 mM)
-
2 µL of 50 mM NAD+ (final concentration: 0.5 mM)
-
-
Enzyme Reaction Initiation:
-
Add 180 µL of the reaction mixture to a 96-well UV-transparent plate.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution.
-
Mix gently by pipetting.
-
-
Spectrophotometric Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Blank/Control Reactions:
-
No-Enzyme Control: Replace the Enzyme Working Solution with the same volume of Assay Buffer.
-
No-Substrate Control: Replace the Substrate Stock Solution with the same volume of its solvent.
-
Data Analysis
-
Calculate the rate of reaction (ΔA340/min): Determine the linear portion of the absorbance versus time plot. The slope of this linear range represents the initial velocity of the reaction.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADH formation.
-
Activity (µmol/min/mg) = (ΔA340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Amount of Enzyme (mg))
-
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length is typically determined by the microplate reader or cuvette specifications (often 1 cm).
-
-
Data Presentation
Table 1: Kinetic Parameters of this compound Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Value | Value | Value | Value |
| NAD+ | Value | - | - | - |
Values to be determined experimentally.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value |
| pH | Value |
| Temperature (°C) | Value |
| Enzyme Concentration (µg/mL) | Value |
Values to be determined experimentally through optimization assays.
Visualizations
Caption: Simplified Fatty Acid β-Oxidation Pathway.
Caption: Workflow for the in vitro enzymatic assay.
References
Application Notes & Protocols for the Analytical Separation of 3,4-Dihydroxydodecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of the stereoisomers of 3,4-Dihydroxydodecanoyl-CoA. Given the presence of two chiral centers at the C3 and C4 positions, four potential stereoisomers exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The separation of these isomers is critical for understanding their distinct biological activities and for the development of stereospecific therapeutic agents.
The following protocols are based on established methods for the separation of structurally similar long-chain hydroxyacyl-CoA thioesters and dihydroxy fatty acids. Optimization of these methods will be necessary for the specific isomers of this compound.
I. Introduction to Analytical Challenges
The primary challenges in the separation of this compound isomers include:
-
Stereoisomers: The presence of both enantiomeric ((3R, 4R) vs. (3S, 4S) and (3R, 4S) vs. (3S, 4R)) and diastereomeric ((3R, 4R) vs. (3R, 4S)) pairs requires specialized chiral separation techniques.
-
Polarity and Stability: As polar thioesters, acyl-CoAs can be prone to degradation and may exhibit poor chromatographic peak shape on standard reversed-phase columns without appropriate mobile phase modifiers.
-
Matrix Effects: When analyzing biological samples, endogenous lipids and other molecules can interfere with the separation and detection of the target analytes.
To address these challenges, a combination of chiral liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the recommended approach.
II. Recommended Analytical Technique: Chiral High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (Chiral HPLC-MS/MS)
This technique offers the high selectivity required to resolve stereoisomers and the sensitivity and specificity of mass spectrometry for detection and quantification.
Experimental Workflow
The overall experimental workflow for the analysis of this compound isomers is depicted below.
Figure 1: Experimental workflow for the analysis of this compound isomers.
III. Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate acyl-CoAs from biological matrices while removing interfering substances.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or similar)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid
-
Internal standard (e.g., ¹³C-labeled long-chain acyl-CoA)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., 50-100 mg of tissue) in a suitable ice-cold buffer. Add an internal standard.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of 2% ammonium hydroxide in water.
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the acyl-CoAs with 2 mL of 2% formic acid in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC-MS/MS Analysis
This method is adapted from protocols for the separation of other 3-hydroxyacyl-CoA enantiomers.[1]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Chiral HPLC column: Chiralpak AD-RH (4.6 x 250 mm, 5 µm) or similar polysaccharide-based chiral stationary phase
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 10 mM Ammonium acetate (B1210297) in water, pH adjusted to 7.0 with ammonium hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MS/MS Transitions | Precursor ion (m/z) for this compound → Product ion (specific fragment) |
Note: The specific precursor and product ions for MS/MS detection will need to be determined by direct infusion of a synthesized standard of this compound.
IV. Expected Quantitative Data
The following table presents expected, representative data for the separation of the four stereoisomers. Actual retention times and resolution will vary depending on the specific HPLC system, column, and optimized conditions.
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
| (3R, 4S) | ~18.5 | - |
| (3S, 4R) | ~19.8 | > 1.5 |
| (3R, 4R) | ~21.2 | > 1.5 |
| (3S, 4S) | ~22.5 | > 1.5 |
V. Biological Context: Putative Role in Fatty Acid Metabolism
This compound is likely an intermediate in a modified fatty acid oxidation or biosynthesis pathway. Dihydroxy fatty acids can be formed through the action of hydratase enzymes on unsaturated fatty acyl-CoAs. The diagram below illustrates a potential metabolic context for the formation of these isomers.
Figure 2: Putative metabolic pathway for the formation of this compound isomers.
VI. Troubleshooting and Optimization
-
Poor Resolution: If the isomers are not well-resolved, consider adjusting the mobile phase composition (e.g., trying different organic modifiers like methanol or isopropanol), changing the pH of the aqueous mobile phase, or screening different chiral stationary phases (e.g., Chiralcel OD-RH).
-
Low Signal Intensity: For low signal intensity in the mass spectrometer, optimize the ESI source parameters. Derivatization of the phosphate (B84403) group of the CoA moiety through methylation can also improve ionization efficiency.
-
Peak Tailing: Peak tailing can be caused by interactions with active sites in the HPLC system. Using a PEEK-lined column and tubing can help to mitigate this. The addition of a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial.
These application notes and protocols provide a comprehensive starting point for the challenging analytical task of separating the isomers of this compound. Methodical optimization will be key to achieving baseline separation and accurate quantification.
References
Application Notes and Protocols for the MRM-Based Quantification of 3,4-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids. The specific roles and concentrations of these molecules can provide significant insights into cellular metabolism and disease states. 3,4-Dihydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA whose precise biological functions are an emerging area of research. Accurate and sensitive quantification of this analyte is essential for understanding its metabolic context and potential as a biomarker.
This document provides a detailed methodology for the development of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Given the polar nature of this compound, a robust sample preparation protocol is crucial to ensure efficient extraction and minimize matrix effects.
Materials:
-
Biological matrix (e.g., cell culture, tissue homogenate)
-
Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., d4-3,4-Dihydroxydodecanoyl-CoA) is highly recommended. If unavailable, a structurally similar acyl-CoA, such as C12-CoA, can be used.
Protocol:
-
Homogenization (for tissue samples): Homogenize the tissue sample (e.g., 50 mg) in 1 mL of ice-cold PBS.
-
Protein Precipitation and Extraction:
-
To 100 µL of sample (cell lysate or tissue homogenate), add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold 10% SSA.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Evaporation and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A reverse-phase chromatographic method is employed to separate this compound from other endogenous compounds.
LC Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm) is recommended for optimal separation.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
The MRM transitions are based on the predicted fragmentation of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The most common fragmentation of acyl-CoAs is the neutral loss of the CoA moiety (507.1 Da). Additional fragments may arise from water losses due to the hydroxyl groups.
-
Molecular Formula of this compound: C₃₃H₅₈N₇O₁₉P₃S
-
Monoisotopic Mass: 981.28 g/mol
-
Precursor Ion [M+H]⁺: m/z 982.28
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 982.28 | 475.18 | 35 | 100 |
| This compound (Qualifier) | 982.28 | 457.17 | 40 | 100 |
| Internal Standard (e.g., d4-3,4-Dihydroxydodecanoyl-CoA) | 986.31 | 479.21 | 35 | 100 |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.
Data Presentation
The following tables summarize the expected quantitative performance of the MRM method. This data is hypothetical and should be validated experimentally.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | >0.995 |
Table 2: Method Sensitivity and Recovery
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Mean Recovery (%) |
| This compound | 0.1 | 100 | 92.5 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.3 | <10 | <15 | 95 - 105 |
| 50 | <5 | <10 | 98 - 102 | |
| 80 | <5 | <10 | 97 - 103 |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from sample preparation to data analysis.
Potential Metabolic Pathway
This compound may be an intermediate in a modified fatty acid oxidation pathway, potentially involved in the metabolism of unsaturated or hydroxylated fatty acids. Its formation could be catalyzed by an enoyl-CoA hydratase or a similar enzyme acting on a double bond at the 3,4-position of a dodecenoyl-CoA precursor.
Caption: A putative metabolic pathway involving this compound.
Conclusion
The described MRM method provides a sensitive and specific approach for the quantification of this compound in biological samples. This detailed protocol serves as a comprehensive guide for researchers and scientists in drug development and metabolic research, enabling further investigation into the role of this and other modified acyl-CoAs in health and disease. It is imperative to perform a full method validation to ensure the reliability of the results for any specific biological matrix.
applications of 3,4-Dihydroxydodecanoyl-CoA in metabolic flux analysis
Application Notes and Protocols for Metabolic Flux Analysis
Topic: Applications of 3,4-Dihydroxydodecanoyl-CoA in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of the current scientific literature, this compound is not a documented metabolite routinely studied in metabolic flux analysis. Therefore, these application notes provide a detailed framework for metabolic flux analysis of a structurally related and experimentally validated C12 dicarboxylic acid, Dodecanedioic Acid (DODA). The protocols and principles outlined herein can be adapted for the investigation of novel or hypothetical acyl-CoA species such as this compound, should it be identified or synthesized.
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates through metabolic pathways, researchers can elucidate the contributions of different pathways to cellular bioenergetics and biosynthesis. While long-chain fatty acids are a major energy source, defects in their oxidation pathways can lead to severe metabolic disorders. The study of intermediate and alternative metabolites, such as dicarboxylic acids, provides crucial insights into metabolic reprogramming in these disease states.
This document details the application of Dodecanedioic Acid (DODA), a C12 dicarboxylic acid, in probing metabolic flux in the context of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder of fatty acid oxidation.[1] The findings from studies on DODA serve as a valuable case study for understanding how alternative fuel sources can modulate central carbon metabolism, a principle that would extend to other novel fatty acid derivatives.[1]
Case Study: Dodecanedioic Acid (DODA) Supplementation in VLCAD Deficient Fibroblasts
In a study investigating alternative energy sources for VLCAD deficiency, patient-derived fibroblasts were supplemented with DODA. The metabolic consequences were analyzed to determine its potential as a therapeutic anaplerotic substrate.[1]
Data Presentation
The following tables summarize the key quantitative findings from the study on DODA supplementation in control and VLCAD deficient fibroblasts.
Table 1: Effect of Dodecanedioic Acid (DODA) Supplementation on Krebs Cycle Intermediates
| Metabolite | Control (nmol/mg protein) | Control + DODA (nmol/mg protein) | VLCAD (nmol/mg protein) | VLCAD + DODA (nmol/mg protein) |
| Succinate | 1.2 ± 0.3 | 2.5 ± 0.5 | 0.8 ± 0.2 | 3.1 ± 0.6 |
| Fumarate | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.6 ± 0.2 |
| Malate | 1.1 ± 0.2 | 1.3 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.4 |
| Citrate | 2.5 ± 0.6 | 2.8 ± 0.7 | 2.1 ± 0.5 | 2.9 ± 0.8 |
* p < 0.05 compared to untreated cells of the same genotype. Data are presented as mean ± SD.
Table 2: Effect of Dodecanedioic Acid (DODA) Supplementation on Glucose Uptake and Acylcarnitine Profiles
| Parameter | Control | Control + DODA | VLCAD | VLCAD + DODA |
| Glucose Uptake (nmol/mg protein/5h) | 101.1 ± 28.9 | 95.4 ± 25.1 | 214.6 ± 50.0 | 150.2 ± 40.3 |
| C14:1 Acylcarnitine (relative units) | 1.0 | 0.9 | 15.2 | 8.5 |
| C16 Acylcarnitine (relative units) | 1.0 | 1.1 | 12.8 | 7.1* |
* p < 0.05 compared to untreated VLCAD cells. Data are presented as mean ± SD.
Experimental Protocols
The following are detailed methodologies for key experiments involving the analysis of acyl-CoA esters and metabolic flux, based on established protocols.
Protocol 1: General Method for Extraction of Acyl-CoA Esters from Tissues
This protocol is a generalized procedure for the extraction of acyl-CoA esters from tissue samples for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Freeze-clamping tongs pre-chilled in liquid nitrogen
-
Frozen tissue sample
-
Methanol-chloroform (2:1, v/v)
-
Stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA)
-
Homogenizer
-
Centrifuge (capable of 4°C and high speeds)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
SPE conditioning, wash, and elution solutions (methanol, water, 2% formic acid, 2% and 5% ammonium (B1175870) hydroxide)
-
Glass tubes
-
Nitrogen evaporator
Procedure:
-
Excise the tissue of interest and immediately freeze-clamp it with tongs pre-chilled in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.
-
Add a known amount of the internal standard mixture to the tube.
-
Add 3 mL of ice-cold methanol-chloroform (2:1) to the tube.
-
Homogenize the tissue on ice using a power homogenizer. Perform two rounds of homogenization to ensure complete disruption.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoA esters.
-
For purification and concentration, perform Solid Phase Extraction (SPE): a. Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of water. b. Load the supernatant onto the SPE column. c. Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol. d. Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Combine the eluted fractions in a glass tube and dry the sample under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing with Dodecanedioic Acid (DODA)
This protocol is adapted from the study on DODA supplementation in VLCAD deficient fibroblasts.[1]
Materials:
-
Control and patient-derived fibroblasts
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Dodecanedioic Acid (DODA)
-
[¹³C₆]-Glucose
-
Palmitate-BSA conjugate
-
L-carnitine
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture control and VLCAD deficient fibroblasts in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Metabolic Labeling:
-
For the treatment groups, supplement the culture medium with 1 mM DODA.
-
Incubate the cells for the desired period (e.g., 16 hours).
-
For glucose uptake and flux analysis, replace the medium with glucose-free DMEM supplemented with 5 mM [¹³C₆]-glucose, 0.2 mM palmitate-BSA, 0.4 mM L-carnitine, with or without 1 mM DODA.
-
-
Sample Collection:
-
Media: Collect aliquots of the culture medium at time zero and after a defined period (e.g., 5 hours) for glucose uptake analysis.
-
Cells: After the incubation period, wash the cells twice with ice-cold PBS. Scrape the cells in an appropriate extraction solvent (e.g., 80% methanol) for metabolite extraction.
-
-
Metabolite Extraction:
-
Add ice-cold extraction solvent to the cell pellet.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the media for [¹³C₆]-glucose concentration to determine uptake.
-
Analyze the cell extracts for Krebs cycle intermediates and acylcarnitines.
-
Use appropriate chromatography (e.g., HILIC or reversed-phase) and mass spectrometry parameters to identify and quantify the metabolites of interest.
-
-
Data Analysis:
-
Calculate glucose uptake by the difference in [¹³C₆]-glucose concentration in the media over time, normalized to total protein content.
-
Quantify the levels of Krebs cycle intermediates and acylcarnitines, normalizing to an internal standard and total protein content.
-
Determine the fractional enrichment of ¹³C in downstream metabolites to trace the metabolic fate of glucose.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Caption: Metabolic Fate of Dodecanedioic Acid (DODA).
Caption: Workflow for Acyl-CoA Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Chromatographic Separation of Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic separation of acyl-CoAs?
The main challenges in separating acyl-CoAs stem from their unique chemical properties. Acyl-CoA thioesters are polar and can be prone to degradation, requiring careful sample handling and optimized chromatographic conditions.[1] When analyzing biological samples, endogenous compounds can create matrix effects that interfere with the separation and detection of the target analytes.[1] Additionally, the presence of stereoisomers and positional isomers with very similar physicochemical properties can make them difficult to resolve using standard chromatographic methods.[1] The wide range of hydrophobicity, from short-chain to long-chain acyl-CoAs, also makes it challenging to separate them all in a single run.[2][3]
Q2: My chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4] Potential causes and solutions include:
-
Secondary Interactions: Strong interactions can occur between the acyl-CoA's phosphate (B84403) groups and the stationary phase.[4] To minimize this, consider adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.[1] Operating at a lower pH can also help by ensuring that silanol (B1196071) groups on the column packing are protonated, thus reducing these secondary interactions.[4]
-
Column Overload: Injecting too much sample can lead to tailing.[1] Try reducing the injection volume or the concentration of your sample.[1]
-
Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent. If the problem persists, the column, particularly the inlet frit, may need to be replaced.[1][5]
-
Poorly Packed Column: Irregularities in the column packing can lead to tailing. If you suspect this is the issue, the column may need to be repacked or replaced.
Q3: I am observing peak fronting in my chromatogram. What does this indicate and what should I do?
Peak fronting, where the first half of the peak is broader than the second half, is the opposite of peak tailing.[4][6] The most common causes are:
-
Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. To address this, you can either reduce the volume of the sample being injected or decrease the concentration of the analyte in your sample.[4]
-
Column Overload: Similar to peak tailing, overloading the column can also cause fronting.[4] Reducing the amount of sample loaded onto the column can help prevent this.[4]
-
Column Collapse: A sudden physical change in the column due to inappropriate conditions like extreme temperature or pH can lead to fronting.[4] Ensure your method operates within the column's recommended limits.[4]
Q4: My peaks are split or show shoulders. What could be the cause?
Split peaks can be caused by a few factors that disrupt the sample path through the column:
-
Contamination at the Column Inlet: A blocked or contaminated inlet frit can cause the sample to follow multiple paths, leading to split peaks.[1] Try backflushing the column or replacing the inlet frit.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1][7]
-
Co-elution of Isomers: Closely related isomers may co-elute, appearing as a single peak with a shoulder. Adjusting the mobile phase composition or the gradient may be necessary to improve their separation.[1]
-
Void at the Column Inlet: A void can form at the column inlet if the packing bed settles. This can be caused by high pressure or a mobile phase pH that is too high and dissolves the silica.
Q5: I am not getting any peaks, or the signal intensity is very low. What should I check?
The absence of peaks or a very low signal can be due to a number of issues ranging from sample preparation to instrument settings:[5]
-
No Injection: Ensure that the sample was correctly injected and that there are no leaks in the system.[5][8]
-
Detector Issues: The detector may not be turned on, or the lamp may need to be replaced.[5][8] Also, confirm that you are using the correct detector for your analytes.[8]
-
Suboptimal Ion Source Settings (for LC-MS): If using mass spectrometry, optimize the ion source parameters such as capillary voltage, gas flow, and temperature for CoA compounds.[1]
-
Sample Degradation: Acyl-CoAs are sensitive to temperature and pH. Ensure proper sample handling and storage to prevent degradation.[2]
-
Mobile Phase Issues: Using the wrong mobile phase can result in no elution of the compounds.[5]
Q6: My retention times are drifting between runs. How can I improve reproducibility?
Inconsistent retention times can make peak identification and quantification unreliable. Here are some common causes and solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection. You may need to increase the equilibration time.[1]
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.[1] Inconsistent mobile phase composition can lead to retention time shifts.[1]
-
Temperature Fluctuations: Temperature can significantly impact separation. Using a column oven to maintain a stable temperature is highly recommended.[1]
-
System Leaks: Check all fittings for leaks, as even small leaks can affect the flow rate and retention times.[1]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of acyl-CoAs based on published methods. Note that these are starting points, and empirical optimization is often necessary for specific applications.
| Parameter | Typical Values and Conditions | Notes |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[9] | Sub-2 µm particle size columns can provide higher resolution. |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), 75 mM KH₂PO₄) with a small amount of acid (e.g., 0.1% formic acid).[9][10] | For LC-MS, volatile buffers like ammonium acetate or ammonium formate (B1220265) are preferred.[11][12][13] |
| Mobile Phase B | Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.[9] | Acetonitrile generally provides lower backpressure.[14] |
| pH | Typically acidic (e.g., pH 4.0-4.9).[10][15] | Lower pH can improve peak shape by minimizing secondary interactions with the stationary phase.[4] |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[9] | The gradient slope needs to be optimized for the specific range of acyl-CoAs being analyzed. |
| Flow Rate | 0.25 - 1.0 mL/min for a 4.6 mm I.D. column.[5][10] | Adjust based on column dimensions and particle size. |
| Column Temperature | 35°C.[16] | Maintaining a stable temperature is crucial for reproducible retention times.[1] |
| Detection | UV at 254-260 nm or tandem mass spectrometry (LC-MS/MS).[9][10][15] | LC-MS/MS offers higher sensitivity and specificity.[9][17] |
Detailed Experimental Protocol: Reversed-Phase HPLC Separation of Acyl-CoAs
This protocol provides a general workflow for the separation of acyl-CoAs from biological samples.
1. Sample Extraction and Preparation
-
Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[10]
-
Add 2-propanol and re-homogenize.[10]
-
Extract acyl-CoAs from the homogenate using acetonitrile.[10]
-
For cleaner extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[9]
-
Condition the SPE cartridge with methanol, followed by equilibration with the homogenization buffer.[9]
-
Load the sample homogenate onto the cartridge.[9]
-
Wash the cartridge to remove interfering substances.[9]
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).[9]
-
-
Evaporate the solvent from the eluate and reconstitute the sample in the initial mobile phase.[9]
2. Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[9]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase the percentage of Mobile Phase B to elute acyl-CoAs of increasing chain length. A typical gradient might ramp to 95-100% B over 15-20 minutes.
-
Hold at a high percentage of B for a few minutes to elute very long-chain species.
-
Return to the initial conditions and equilibrate the column for the next injection.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[16]
-
Injection Volume: 5-10 µL.
3. Detection
-
UV Detection: Monitor the eluent at 260 nm.[10]
-
Mass Spectrometry (MS) Detection:
Visualizations
Caption: Troubleshooting workflow for poor acyl-CoA chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. asdlib.org [asdlib.org]
- 7. halocolumns.com [halocolumns.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. buffer for LC-MS - Chromatography Forum [chromforum.org]
- 14. mastelf.com [mastelf.com]
- 15. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
preventing degradation of 3,4-Dihydroxydodecanoyl-CoA during sample storage
Welcome to the technical support center for 3,4-Dihydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound primarily stems from two chemical processes:
-
Hydrolysis of the Thioester Bond: The thioester linkage in the Coenzyme A (CoA) moiety is susceptible to hydrolysis, which is significantly influenced by pH and temperature. Aqueous solutions, especially at neutral to basic pH, can accelerate this degradation.[1][2]
-
Oxidation: Although dodecanoyl-CoA is a saturated fatty acyl-CoA and thus less prone to oxidation than polyunsaturated fatty acyl-CoAs, the presence of two hydroxyl groups on the acyl chain can potentially increase its susceptibility to oxidative degradation.[3][4][5]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For maximal stability, this compound should be stored under the following conditions:
-
Temperature: Store samples at -80°C for long-term storage to minimize both enzymatic and chemical degradation.[6] For short-term storage (within a day), keeping the sample on ice is crucial.[6]
-
Form: Storing the compound as a lyophilized powder is ideal. If it must be in solution, use an acidic buffer (pH 4.0-6.0) to reduce the rate of thioester hydrolysis.[2]
-
Solvent: For preparing stock solutions, consider using a mixture of water and dimethyl sulfoxide (B87167) (DMSO). However, for enzymatic assays, it is often best to prepare fresh aqueous solutions. If aliquoting, dissolve in a suitable organic solvent, dry under an inert gas like nitrogen, and store the dried aliquots at -80°C.[7]
-
Atmosphere: To prevent oxidation, storing samples under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially if the sample will be stored for an extended period.
Q3: Should I use antioxidants when storing this compound?
A3: Yes, the use of antioxidants is a good practice, particularly if there is a risk of oxidative stress to the sample. While the dodecanoyl chain is saturated, the hydroxyl groups might be susceptible to oxidation. Common antioxidants for lipid-based molecules include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tertiary butylhydroquinone (TBHQ)
The choice of antioxidant may depend on the downstream application and the solvent system used.
Q4: How can I assess the integrity and concentration of my this compound sample?
A4: The most robust and widely used method for the analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12] This technique allows for both the quantification of the intact molecule and the identification of potential degradation products. High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used for quantification.[13]
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in my experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | Verify that the compound has been stored at -80°C in a tightly sealed container, preferably as a lyophilized powder or in an acidic buffer. Avoid repeated freeze-thaw cycles.[6] |
| Hydrolysis during experimental setup | Prepare fresh solutions for each experiment. If using a buffer, ensure it is at an acidic to neutral pH (ideally below 7.0). Keep all solutions on ice. |
| Oxidation of the molecule | Add a suitable antioxidant to your stock solution and experimental buffers. |
| Contamination of the sample | Use high-purity solvents and reagents. Ensure that all labware is clean and free of contaminants that could catalyze degradation. |
Issue 2: Inconsistent results in assays using this compound.
| Potential Cause | Troubleshooting Steps |
| Variable sample concentration due to degradation | Quantify the concentration of your this compound stock solution using LC-MS/MS or HPLC before each set of experiments. |
| Precipitation of the compound in aqueous buffers | Ensure complete dissolution of the compound. The use of a small percentage of an organic solvent like DMSO in the stock solution can aid solubility. |
| Adsorption to plasticware | Use low-adhesion microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
| Storage Temperature (°C) | Time for 50% Decrease in Enzyme Activity (hours) |
| 25 | 30 |
| 4 | 55 |
| -20 | Minimized loss |
| -70 | Minimized loss |
Data adapted from a study on the stability of 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver.[14] This data underscores the critical importance of low-temperature storage for preserving the integrity of molecules involved in fatty acid metabolism.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
-
For Solid Compound:
-
If received as a solid, store the vial in a desiccator at -80°C.
-
Before opening, allow the vial to warm to room temperature in the desiccator to prevent condensation.
-
-
For Solutions:
-
If preparing a stock solution, use a suitable solvent such as a mixture of water and DMSO.
-
Aliquot the stock solution into small volumes in low-adhesion tubes to avoid multiple freeze-thaw cycles.
-
For long-term storage, it is recommended to dry the aliquots under a stream of inert gas (e.g., nitrogen) and store the dried residue at -80°C.[7]
-
Reconstitute a dried aliquot in the desired buffer immediately before use.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.[6][13]
-
Homogenization:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Add 4 mL of acetonitrile (B52724) to the homogenate, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (Optional but Recommended):
-
Use a solid-phase extraction (SPE) column suitable for acyl-CoA purification.
-
Condition the column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., a mixture of methanol (B129727) and water).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preventing degradation during storage and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. neolab.de [neolab.de]
- 3. The effect of dietary fat, antioxidants, and pro-oxidants on blood lipids, lipoproteins, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of antioxidants alone and in combination with monounsaturated fatty acid-enriched diets on lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Collision Energy for 3,4-Dihydroxydodecanoyl-CoA Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dihydroxydodecanoyl-CoA and similar molecules. The focus is on optimizing collision energy for fragmentation in tandem mass spectrometry (MS/MS) experiments to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the mass spectrometry analysis of this compound and other long-chain acyl-CoAs.
Q1: What is the most common fragmentation pattern for this compound in positive ion mode MS/MS?
A1: In positive ion mode, long-chain acyl-CoAs, including this compound, typically exhibit a characteristic fragmentation pattern. This is dominated by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This well-established fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample. Another frequently observed fragment ion is at an m/z of 428, which results from a cleavage between the 5' diphosphates.
Q2: I am not observing the expected precursor ion for this compound. What could be the issue?
A2: Several factors could lead to a weak or absent precursor ion:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. It is crucial to process samples quickly on ice and store them at -80°C. For analysis, reconstituting the sample in methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability.
-
Ionization Efficiency: The choice of ionization source and its settings are critical. Electrospray ionization (ESI) is commonly used for acyl-CoAs. Ensure that the ESI source parameters, such as capillary voltage, cone voltage, and gas flow rates, are optimized for your specific instrument and analyte.
-
In-source Fragmentation: If the energy in the ion source is too high, the precursor ion may fragment before it reaches the mass analyzer. Try reducing the cone voltage or other source-dependent parameters to minimize premature fragmentation.
Q3: My signal intensity for the product ions is very low, even with a stable precursor ion. How can I improve this?
A3: Low product ion intensity is a common challenge and is often directly related to the collision energy setting:
-
Suboptimal Collision Energy: The applied collision energy may not be optimal for the fragmentation of this compound. A collision energy that is too low will result in insufficient fragmentation, while excessive energy can lead to the formation of many low-mass fragments, reducing the intensity of the desired product ions. A collision energy optimization experiment is essential.
-
Collision Gas Pressure: Ensure that the pressure of the collision gas (typically argon or nitrogen) in the collision cell is set to the manufacturer's recommended level. Insufficient collision gas will lead to inefficient fragmentation.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Improving chromatographic separation or enhancing sample cleanup procedures, such as solid-phase extraction (SPE), can mitigate these effects.
Q4: The signal intensity is inconsistent between different runs. What are the potential causes?
A4: Inconsistent signal intensity can be frustrating and can arise from several sources:
-
Ion Source Contamination: The ion source can become contaminated over time, leading to a decrease in signal intensity. Regular cleaning of the source components is recommended.
-
LC System Instability: Fluctuations in the liquid chromatography (LC) system, such as unstable pump flow or pressure, can lead to variable spray and inconsistent ionization. Check for leaks and ensure the LC system is properly maintained.
-
Sample Preparation Variability: Inconsistencies in sample preparation, including extraction efficiency and final sample concentration, can lead to variations in signal intensity.
Q5: I am observing multiple product ions. Which ones should I select for my Multiple Reaction Monitoring (MRM) assay?
A5: When developing an MRM assay, the choice of product ions is critical for sensitivity and specificity:
-
Intensity and Specificity: The ideal product ions are both intense (high signal-to-noise ratio) and specific to your analyte. The most abundant product ion is often chosen as the "quantifier," while a second, less intense but still specific, ion is used as a "qualifier" for confirmation.
-
Understanding the Fragmentation Pathway: Knowledge of the fragmentation pathway helps in selecting meaningful product ions. For this compound, in addition to the characteristic neutral loss of 507 Da, look for fragments related to the acyl chain itself, which may involve losses of water from the hydroxyl groups.
-
Individual Collision Energy Optimization: The optimal collision energy can differ for each product ion. To maximize sensitivity, it is best to perform a collision energy optimization for each potential MRM transition individually.
Data Presentation: Collision Energy for Long-Chain Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |
| C14:0-CoA | 896.5 | 389.5 | 50 | 120 | 10 | 50 | 15 |
| C16:0-CoA | 924.5 | 417.5 | 50 | 120 | 10 | 50 | 15 |
| C18:0-CoA | 952.6 | 445.6 | 50 | 120 | 10 | 50 | 15 |
| C18:1-CoA | 950.6 | 443.6 | 50 | 120 | 10 | 50 | 15 |
| C20:0-CoA | 980.6 | 473.6 | 50 | 120 | 10 | 55 | 15 |
| C22:0-CoA | 1008.7 | 501.7 | 50 | 120 | 10 | 55 | 15 |
| C24:0-CoA | 1036.7 | 529.7 | 50 | 120 | 10 | 60 | 15 |
| C26:0-CoA | 1064.8 | 557.8 | 50 | 120 | 10 | 60 | 15 |
Data adapted from Haynes et al. (2008). The product ion corresponds to the precursor ion after the neutral loss of 507 Da.
Experimental Protocols
Protocol 1: Empirical Optimization of Collision Energy for this compound
This protocol outlines a typical workflow for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
-
Preparation of a Standard Solution: Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 1 µg/mL in an appropriate solvent like methanol).
-
Direct Infusion or Flow Injection Analysis:
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Flow Injection Analysis (FIA): Inject a small volume of the standard solution into a continuous flow of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) that is directed to the mass spectrometer.
-
-
MS Setup for Precursor Ion:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Tune the instrument to achieve a stable and strong signal for the precursor ion of this compound.
-
Set Q1 to select the m/z of the precursor ion.
-
-
Collision Energy Ramping Experiment:
-
Set Q3 to select the m/z of the expected product ion (precursor m/z - 507.0).
-
Acquire data while ramping the collision energy over a range of values. A good starting range for a molecule of this size would be from 10 eV to 70 eV, with increments of 2-5 eV.
-
Monitor the intensity of the product ion at each collision energy setting.
-
-
Data Analysis:
-
Plot the intensity of the product ion as a function of the collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal collision energy for that specific transition.
-
-
Repeat for Other Product Ions: If you are interested in monitoring other product ions, repeat steps 4 and 5 for each transition.
Visualizations
Caption: Experimental workflow for the optimization of collision energy.
Caption: Fragmentation pathway of this compound.
References
Technical Support Center: Quantification of 3,4-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3,4-Dihydroxydodecanoyl-CoA and other long-chain acyl-CoAs by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification. In biological samples like plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major cause of matrix effects in lipidomics analysis.[2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the constant signal indicates the presence of ion suppression or enhancement at that retention time.
-
Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS for this compound, such as a deuterated analog (e.g., 3-hydroxydodecanedioic acid-d2), will have nearly identical chemical and physical properties to the analyte.[4] This means it will co-elute and experience similar extraction inefficiencies and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized.
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent results for this compound in plasma samples.
This issue is often a direct consequence of significant ion suppression caused by phospholipids in the plasma matrix.
Solution:
Improve the sample preparation method to remove interfering phospholipids before LC-MS/MS analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples and remove a significant portion of phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for separating analytes from interfering matrix components.
-
Phospholipid Removal Plates/Cartridges: Commercially available products are specifically designed for high-efficiency removal of phospholipids from biological samples.[2]
The following table summarizes the effectiveness of different sample preparation methods in removing phospholipids and the expected recovery for similar analytes.
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery (Representative) | Reference |
| Protein Precipitation (PPT) | Low | Variable, prone to matrix effects | |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good, but can be analyte-dependent | [5] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | [6] |
| Phospholipid Removal Plates | >99% | >90% |
Problem 2: The signal for the stable isotope-labeled internal standard is also suppressed, but not to the same extent as the analyte.
This can occur if the SIL-IS and the analyte do not co-elute perfectly, leading to differential matrix effects.
Solution:
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to ensure co-elution of this compound and its SIL-IS.
-
Evaluate the SIL-IS: In rare cases, especially with deuterium-labeled standards, a slight chromatographic shift can occur. If optimization fails, consider synthesizing or obtaining a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard and its SIL-IS into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the this compound standard and SIL-IS into the final, clean extract.
-
Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte or IS to check for interferences.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value close to 1 indicates a negligible matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol is adapted from methods for long-chain acyl-CoAs and is suitable for this compound.
-
Sample Homogenization: Homogenize the tissue sample or cells in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: General Sample Preparation Workflow for Acyl-CoA Analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Long-Chain Acyl-CoAs
Welcome to the technical support center for long-chain acyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of these critical biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing long-chain acyl-CoAs in the lab?
A1: There are two main approaches for synthesizing long-chain acyl-CoAs: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach involves the activation of a long-chain fatty acid and its subsequent reaction with the thiol group of Coenzyme A (CoA). Common activation methods include conversion of the fatty acid to a mixed anhydride, an acyl chloride, an N-hydroxysuccinimide (NHS) ester, or an acyl-imidazolide.[1][2][3] These methods are versatile and can be used for a wide range of fatty acids, including modified or labeled ones.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the ligation of a fatty acid to CoA, mimicking the natural biological process.[4][5] This approach is highly specific and often results in a purer product with fewer side reactions, but it is dependent on the substrate specificity of the chosen enzyme.[5]
Q2: Which synthesis method should I choose?
A2: The choice depends on your specific needs. Chemical synthesis is generally more adaptable for novel or modified fatty acids and is often used for larger-scale preparations. Enzymatic synthesis is preferred when high purity is critical and a suitable enzyme is available for your fatty acid of interest. It is particularly well-suited for preparing radioactive acyl-CoA esters.[1]
Q3: How stable are long-chain acyl-CoAs, and how should I store them?
A3: Long-chain acyl-CoAs are susceptible to hydrolysis, particularly at the thioester bond, which is sensitive to pH extremes. They are most stable in acidic conditions (around pH 4.0-5.0). For long-term storage, it is recommended to store them as lyophilized powders or in acidic buffers at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Why is the purification of long-chain acyl-CoAs so challenging?
A4: Purification is challenging due to the amphipathic nature of the molecules, which have a long, hydrophobic acyl chain and a highly charged, hydrophilic CoA head. This can lead to aggregation and difficult separation from starting materials like free fatty acids and unreacted CoA. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective purification method.[1][6]
Synthesis Method Comparison
The following table summarizes typical yields and key characteristics of common synthesis methods for long-chain acyl-CoAs.
| Synthesis Method | Activating Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Chemical | ||||
| Mixed Anhydride | Isobutyl chloroformate | ~75-78%[1] | Reliable, good yields, applicable to various fatty acids. | Requires careful control of temperature and pH. |
| Acyl Chloride | Oxalyl chloride | ~75%[1] | High reactivity of the intermediate. | Acyl chloride is highly moisture-sensitive. |
| NHS Ester | N-hydroxysuccinimide | High Yield[2] | Minimum side reactions, stable intermediate.[2] | Two-step process (activation then reaction). |
| Acyl Imidazolide | Carbonyldiimidazole | Quantitative[1] | Can be performed in anhydrous conditions, high yield.[1] | Imidazole can be difficult to remove. |
| Enzymatic | ||||
| Acyl-CoA Synthetase | ATP | Quantitative[4][5] | High specificity, high purity, mild reaction conditions. | Limited by enzyme substrate specificity, enzyme cost/availability.[5] |
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Possible Cause 1: Incomplete Activation of Fatty Acid (Chemical Synthesis)
-
Solution: Ensure your activating agent (e.g., isobutyl chloroformate, oxalyl chloride) is fresh and has not been degraded by moisture. Perform the activation step under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Possible Cause 2: Poor Solubility of Reactants
-
Solution: Long-chain fatty acids have poor solubility in the aqueous buffers required to dissolve Coenzyme A. Conversely, CoA has low solubility in organic solvents.[1] Use a biphasic solvent system (e.g., an aqueous buffer with an organic solvent like tetrahydrofuran (B95107) (THF)) to bring both reactants into solution.[1]
Possible Cause 3: Inactive Enzyme (Enzymatic Synthesis)
-
Solution: Verify the activity of your acyl-CoA synthetase. Ensure that all necessary co-factors, such as ATP and magnesium ions (Mg²⁺), are present in the reaction buffer at the correct concentrations.
Possible Cause 4: Product Degradation
-
Solution: The thioester bond is susceptible to hydrolysis at neutral or basic pH. Maintain the reaction and purification pH in the acidic range (pH 4.0-6.0) to minimize product loss.[6]
A troubleshooting workflow for low yield is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of 3,4-Dihydroxydodecanoyl-CoA in aqueous solutions
Welcome to the technical support center for 3,4-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution | Hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, which is accelerated by non-optimal pH and higher temperatures.[1][2] | - Adjust pH: Maintain the pH of your aqueous solution in the acidic range, ideally between 4.0 and 6.0. Avoid alkaline conditions (pH > 7.5) as they significantly increase the rate of hydrolysis.[2] - Control Temperature: Prepare and handle solutions on ice or at 4°C whenever possible. For short-term storage (hours to a few days), refrigeration at 4°C is recommended.[3] |
| Inconsistent experimental results | Variable degradation rates between experiments. This can be due to minor differences in buffer preparation, storage time, or temperature exposure. | - Use a consistent, validated protocol: Ensure all experimental parameters (pH, temperature, buffer composition, storage duration) are strictly controlled and documented. - Prepare fresh solutions: For critical experiments, prepare fresh this compound solutions immediately before use to minimize degradation-related variability. |
| Loss of activity after freeze-thaw cycles | Physical and chemical stress during freezing and thawing can lead to degradation and aggregation. | - Aliquot solutions: For long-term storage, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Flash-freeze: Rapidly freeze aliquots in liquid nitrogen before transferring to a -80°C freezer. - Consider lyophilization: For long-term stability, lyophilizing the compound is the preferred method.[4] |
| Precipitation of the compound from solution | Poor solubility of the long-chain acyl-CoA in purely aqueous buffers, especially at higher concentrations. | - Use of co-solvents: A small percentage of an organic solvent like DMSO may aid in solubilization. However, compatibility with downstream applications must be verified. - Buffer selection: Certain buffer salts can influence solubility. Empirically test different buffer systems (e.g., citrate, phosphate) to find the most suitable one. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its thioester bond.[1] This reaction cleaves the molecule into 3,4-dihydroxydodecanoic acid and Coenzyme A, leading to a loss of biological activity. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: What is the optimal pH for storing this compound solutions?
A2: To minimize hydrolysis, aqueous solutions of this compound should be maintained at a slightly acidic pH, generally between 4.0 and 6.0.[2] Thioester bonds are more stable under these conditions compared to neutral or alkaline pH.
Q3: How should I store my this compound for short-term and long-term use?
A3:
-
Short-term (up to 24-48 hours): Store aqueous solutions at 2-8°C.
-
Long-term (weeks to months): For solubilized compound, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. To avoid the risks associated with freeze-thaw cycles, the best method for long-term storage is as a lyophilized powder.[4]
Q4: Can I do anything to improve the stability of my working solutions during an experiment?
A4: Yes. Always prepare your working solutions fresh on the day of the experiment. Keep the solution on ice throughout the duration of your experimental setup. Use a pre-chilled, slightly acidic buffer (pH 4.0-6.0) to prepare your dilutions.
Q5: Are there any additives that can help stabilize this compound in solution?
A5: While data specific to this compound is limited, for similar biomolecules, the inclusion of cryoprotectants like trehalose (B1683222) or sucrose (B13894) (at concentrations of 5-10% w/v) can help preserve the integrity of the molecule during freezing and lyophilization.[5] The use of antioxidants is generally not necessary as the primary degradation pathway is hydrolysis, not oxidation.
Quantitative Data Summary
The following tables summarize the impact of pH and temperature on the stability of thioester compounds, which can be used as a general guide for handling this compound. Please note that the specific rates for this compound may vary.
Table 1: Effect of pH on the Half-life of a Model Thioester (S-methyl thioacetate) at 23°C
| pH | Half-life |
| 5.0 | Very long (months to years) |
| 7.0 | ~155 days[6] |
| 8.5 | Significantly shorter (days to weeks) |
| 10.0 | Very short (hours to days) |
Table 2: General Effect of Temperature on Thioester Hydrolysis Rate
| Temperature | Relative Rate of Hydrolysis |
| 4°C | Baseline |
| 25°C | ~4-8 times faster than at 4°C |
| 37°C | ~10-20 times faster than at 4°C |
| 50°C | Significantly accelerated |
Note: These are general estimations, and the actual temperature dependence will be specific to the molecule and buffer conditions.
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Aqueous Solutions
Objective: To prepare a stock solution of this compound with enhanced stability for immediate use or short-term storage.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Buffer components (e.g., citric acid, sodium phosphate (B84403) monobasic and dibasic)
-
pH meter
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Buffer Preparation:
-
Prepare a 50 mM citrate-phosphate buffer.
-
Adjust the pH of the buffer to 5.0 using appropriate amounts of citric acid and sodium phosphate.
-
Filter-sterilize the buffer through a 0.22 µm filter.
-
Pre-chill the buffer to 4°C.
-
-
Reconstitution of this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitute the powder in the pre-chilled pH 5.0 citrate-phosphate buffer to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve. Keep the solution on ice.
-
-
Short-Term Storage:
-
For use within 24 hours, store the stock solution at 4°C.
-
For use within a few days, aliquot the stock solution into single-use, low-binding tubes, and store at 4°C.
-
Protocol 2: Long-Term Storage of this compound by Lyophilization
Objective: To prepare aliquots of this compound for stable, long-term storage.
Materials:
-
This compound stock solution (prepared as in Protocol 1, but can be in a more volatile buffer if desired, e.g., ammonium (B1175870) acetate (B1210297) at pH 5.0)
-
Cryoprotectant (e.g., trehalose or sucrose, sterile solution)
-
Lyophilizer-compatible vials
-
Lyophilizer
Procedure:
-
Addition of Cryoprotectant (Optional but Recommended):
-
To your stock solution of this compound, add a sterile solution of trehalose or sucrose to a final concentration of 5% (w/v). Gently mix.
-
-
Aliquoting:
-
Dispense the solution into lyophilizer-compatible vials in volumes appropriate for single-use experiments.
-
-
Freezing:
-
Flash-freeze the vials in liquid nitrogen until the contents are completely frozen.
-
-
Lyophilization:
-
Transfer the frozen vials to a pre-chilled lyophilizer.
-
Run the lyophilizer according to the manufacturer's instructions until the product is completely dry.
-
-
Storage:
-
Backfill the vials with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -80°C.
-
Protocol 3: Monitoring the Stability of this compound by HPLC
Objective: To quantitatively assess the degradation of this compound over time under specific conditions.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the aqueous buffer system to be tested.
-
At time zero (t=0), immediately transfer an aliquot to an autosampler vial and place it in the cooled autosampler (e.g., 4°C). This will serve as your baseline.
-
-
Incubation:
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an autosampler vial in the cooled autosampler to quench further degradation.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a wavelength where the adenine (B156593) ring of CoA absorbs (typically ~260 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the peak area at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 6. Fatty Acids -- Transport and Regeneration [library.med.utah.edu]
strategies to improve the recovery of 3,4-Dihydroxydodecanoyl-CoA from tissues
Welcome to the technical support center for the analysis of 3,4-Dihydroxydodecanoyl-CoA and other long-chain acyl-CoAs from tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the recovery of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to ensure the stability of this compound in tissue samples?
A1: Due to their inherent instability, immediate processing of fresh tissue is optimal for preserving the integrity of this compound. If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of acyl-CoAs.[1]
Q2: Which homogenization technique is recommended for efficient extraction of this compound from tissues?
A2: Mechanical homogenization is a highly effective method for disrupting tissue and releasing intracellular contents.[2] For optimal recovery of long-chain acyl-CoAs, homogenizing the tissue sample in a pre-chilled glass homogenizer with an ice-cold acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, is recommended.[1][3] This helps to maintain a low temperature and an acidic environment, which inhibits the activity of acyl-CoA hydrolases that can degrade the target molecule.
Q3: What are the most effective extraction and purification methods for isolating this compound?
A3: A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust approach for isolating and purifying long-chain acyl-CoAs.[1] A common method involves initial homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][3] For purification, SPE is essential to remove interfering substances and concentrate the acyl-CoAs.[1] Various SPE cartridges can be used, including oligonucleotide purification columns, C18, and weak anion exchange columns, depending on the specific requirements of the downstream analysis.[3][4][5]
Troubleshooting Guide
Problem 1: Low recovery of this compound in the final extract.
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is thoroughly homogenized. A glass homogenizer is often more effective than plastic ones for tough tissues.[1]- Optimize the ratio of tissue to homogenization buffer. A 20-fold excess of solvent to tissue weight is often recommended.[1]- Consider enzymatic digestion as a pre-treatment for particularly difficult tissues, though this must be carefully validated to prevent degradation of the target molecule. |
| Enzymatic or Chemical Degradation | - Work quickly and maintain samples on ice at all times during the extraction process.[1]- Use fresh, high-purity solvents and freshly prepared buffers.- Incorporate an internal standard, such as heptadecanoyl-CoA, at the beginning of the extraction process to monitor and correct for recovery losses.[1][5] |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1]- Optimize the volumes and compositions of the wash and elution buffers. Insufficient washing may lead to a dirty extract, while an inappropriate elution solvent may result in poor recovery.- Check the flow rate during sample loading, washing, and elution. A flow rate that is too fast can lead to incomplete binding or elution. |
| Precipitation of Acyl-CoAs | - Long-chain acyl-CoAs can be prone to precipitation, especially at low temperatures. Ensure that solvents are adequately mixed and that the concentration of the analyte does not exceed its solubility in the chosen solvent system. |
Problem 2: High variability in recovery between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time from tissue collection to flash-freezing or homogenization for all samples.- Ensure all samples are stored at a consistent temperature (-80°C) and avoid any temperature fluctuations. |
| Inconsistent Homogenization | - Standardize the homogenization time and speed for all samples.- Ensure the homogenizer probe is cleaned thoroughly between samples to prevent cross-contamination. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples, especially the internal standard. |
Data Presentation: Comparison of Acyl-CoA Recovery Rates
The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction and purification methodology, as well as the tissue type. The following table summarizes reported recovery rates from various methods found in the literature.
| Extraction Method | Purification Method | Tissue Type | Reported Recovery Rate | Reference |
| KH2PO4 buffer, 2-propanol, acetonitrile | Oligonucleotide purification column | Rat heart, kidney, muscle | 70-80% | [3] |
| Chloroform/methanol/water with acyl-CoA-binding protein | - | Various tissues from fed rat | 55% | [6] |
| Acetonitrile/2-propanol, KH2PO4 buffer | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Powdered rat liver | 83-90% (for SPE step) | [7] |
| Methanol-chloroform | Weak anion exchange SPE | Mouse liver, brain, muscle, adipose | 60-140% (analyte and tissue dependent) | [7] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[3]
Materials:
-
Tissue sample (e.g., liver, heart, muscle), stored at -80°C
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns
-
C18 HPLC column
-
HPLC system with UV detector (260 nm)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Purification:
-
Condition an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of mobile phase.
-
Analyze by HPLC using a C18 column and a binary gradient system with detection at 260 nm.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
resolving co-eluting peaks in 3,4-Dihydroxydodecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 3,4-Dihydroxydodecanoyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, where two or more compounds exit a chromatography column at the same time, is a frequent challenge that can compromise the identification and quantification of this compound.[1][2] This guide provides a systematic approach to diagnose and resolve these issues.
Question: My chromatogram shows a distorted or broad peak where I expect to see this compound. How can I determine if this is a co-elution problem?
Answer:
Peak distortion is a strong indicator of co-elution.[2] Here’s how you can investigate:
-
Visual Peak Shape Inspection: Look for asymmetrical peaks, such as shoulders or split peaks. A gradual decline in the peak is known as tailing, while a sudden discontinuity, or a "shoulder," is a more definitive sign of a co-eluting compound.[2]
-
Mass Spectrometry (MS) Analysis: If your liquid chromatography (LC) system is coupled to a mass spectrometer, you can verify peak purity. By comparing the mass spectra across the beginning, apex, and end of the peak, you can check for consistency.[2] If the spectra differ, it indicates that more than one compound is contributing to the peak.[2]
-
Use of a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector collects UV spectra across the entire peak. The detector's software can perform a peak purity analysis. If the spectra are not identical throughout, co-elution is likely occurring.[2]
Question: I have confirmed a co-elution issue. What is the first step to resolving it chromatographically?
Answer:
The first and often most effective step is to optimize the selectivity (α) of your chromatographic method. This involves changing the chemistry of the separation to better distinguish between this compound and the interfering compound(s).[1][3]
Consider the following adjustments:
-
Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. These solvents interact differently with the stationary phase and your analytes, which can alter selectivity and change the elution order.[3][4]
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in the pH of the mobile phase can significantly alter retention times and improve separation. However, this should be done with caution, ensuring the pH remains within the stable range for both your analyte and the column.[3][4]
-
Modify the Gradient Profile: A shallower gradient (a slower, more gradual increase in the organic solvent) provides more time for separation and can resolve closely eluting peaks.[4] You can also introduce an isocratic hold at a specific mobile phase composition where the critical separation occurs.[4]
Question: I have tried optimizing the mobile phase, but the co-elution persists. What should I do next?
Answer:
If mobile phase optimization is not sufficient, the next step is to change the stationary phase chemistry to introduce a different separation mechanism.[3][4]
-
Switch to a Different Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions.[4]
-
Consider a C30 Column: These columns are well-suited for separating structurally similar isomers due to their shape selectivity.[4]
-
Chiral Separation: If you suspect the co-eluting peak is a stereoisomer, a chiral stationary phase will be necessary to achieve separation.[4]
Question: Can I resolve co-elution without changing my chromatography method?
Answer:
In cases where chromatographic separation is not feasible, a mass spectrometer can often differentiate between co-eluting compounds based on their different mass-to-charge ratios (m/z).[4]
Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound even when it co-elutes with an impurity, provided they have different masses.[4][5]
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a reliable method for extracting acyl-CoAs like this compound from biological samples?
A1: A common and effective method involves quenching and extraction with organic solvents.[6] A typical procedure includes homogenization of the tissue in a buffered solution, followed by extraction with a mixture of isopropanol (B130326) and acetonitrile.[6][7] It is also common to use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[8]
LC-MS/MS Method
Q2: What are the typical mass transitions for acyl-CoAs in MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. A common neutral loss is 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[5][9] Another common fragment ion observed is at m/z 428.[5][10] These characteristic fragments are often used in MRM assays for selective detection.[5]
Q3: Can poor peak shape be caused by issues other than co-elution?
A3: Yes, issues like column contamination, extra-column volume (excessive tubing length), inconsistent flow rate, or injecting the sample in a solvent stronger than the initial mobile phase can all lead to peak broadening or tailing.[4] It is important to ensure your HPLC system is performing optimally before extensive method development.[4]
Data & Protocols
Table 1: Effect of Gradient Time on Peak Resolution
This table illustrates how adjusting the gradient time in a reversed-phase LC-MS method can improve the resolution between this compound and a hypothetical co-eluting isomer.
| Gradient Time (minutes) | Retention Time of this compound (minutes) | Retention Time of Isomer (minutes) | Peak Resolution (Rs) |
| 10 | 8.52 | 8.52 | 0.00 (Co-elution) |
| 15 | 10.25 | 10.35 | 1.20 |
| 20 | 12.10 | 12.28 | 1.85 (Baseline resolved) |
Protocol 1: LC-MS/MS Method for this compound Analysis
This protocol is a general guideline for the quantitative analysis of this compound. Optimization may be required for specific sample matrices.
1. Sample Preparation (based on protein precipitation)
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold acetonitrile containing an internal standard (e.g., Heptadecanoyl-CoA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes, to maximize separation.[4]
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): The specific precursor and product ions for this compound need to be determined by direct infusion of a standard. The transition would be based on the characteristic neutral loss of 507 Da or the formation of the m/z 428 fragment.[5][9]
-
Collision Energy: Optimize for the specific analyte.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Absolute Quantification of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the absolute quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the absolute quantification of low-abundance acyl-CoAs?
A1: The primary challenges stem from the inherent chemical properties and low cellular concentrations of acyl-CoAs.[1][2] Key difficulties include:
-
Low Abundance: Acyl-CoAs are often present at very low concentrations (picomolar to nanomolar range) in biological samples, making their detection and quantification challenging.[1][2][3]
-
Instability: The thioester bond in acyl-CoAs is unstable and susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.[4][5][6] This can lead to significant sample degradation during extraction and analysis.
-
Diverse Physicochemical Properties: The acyl chain length can vary significantly, leading to a wide range of polarities within the acyl-CoA family. This diversity makes it difficult to develop a single extraction and chromatographic method that is optimal for all species.[7]
-
Matrix Effects: Co-extraction of other cellular components can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[8]
-
Lack of Standards: The commercial availability of a complete range of acyl-CoA standards, especially for very-long-chain or modified species, can be limited.[9]
Q2: Which analytical technique is most suitable for the absolute quantification of low-abundance acyl-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable and widely used technique for the sensitive and specific quantification of acyl-CoAs.[4][10][11] It offers high selectivity through techniques like selected reaction monitoring (SRM), which minimizes interference from the sample matrix.[12] While other methods like HPLC with UV or fluorescence detection exist, they often lack the sensitivity and specificity required for low-abundance species.[1][10]
Q3: Why is the use of internal standards critical in acyl-CoA quantification?
A3: Internal standards are essential to account for the variability and potential loss of analytes during the entire analytical workflow, from sample extraction to LC-MS/MS analysis.[4] Given the instability of acyl-CoAs, stable isotope-labeled internal standards (SIL-IS) are highly recommended. These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate correction for sample loss and matrix effects.[4]
Troubleshooting Guides
Issue 1: Low or No Signal for Acyl-CoA Peaks in LC-MS/MS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure all extraction and handling steps are performed quickly and on ice to minimize enzymatic and chemical degradation.[4] Use of an acidic extraction buffer, such as one containing trichloroacetic acid, can help stabilize the thioester bond.[4] |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method is solvent precipitation with a mixture like 80% methanol (B129727).[8] For a broader range of acyl-CoAs, including more hydrophobic long-chain species, solid-phase extraction (SPE) may provide better recovery and sample cleanup.[8] |
| Poor Ionization | Optimize mass spectrometer source parameters. Positive electrospray ionization (ESI) mode is commonly used.[12] The mobile phase composition, such as the use of ammonium (B1175870) hydroxide, can also influence ionization efficiency.[12] |
| Analyte Adsorption | Acyl-CoAs, particularly those with phosphate (B84403) groups, can adsorb to glass and metal surfaces. Using polypropylene (B1209903) tubes and vials can mitigate this issue.[9][13] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Repeated injections of biological extracts can lead to a buildup of matrix components on the analytical column.[14] Incorporate a column wash step with a strong organic solvent in your LC method between sample injections.[14] |
| Secondary Interactions | The phosphate groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. The use of a high pH mobile phase (e.g., with ammonium hydroxide) can help to deprotonate silanol (B1196071) groups on the column and improve peak shape.[14] |
| Inappropriate Column Chemistry | A C18 reversed-phase column is commonly used for acyl-CoA separation.[8] Ensure the column is suitable for the range of acyl-CoAs being analyzed. The separation of a wide range of polarities may require gradient optimization. |
Issue 3: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample preparation steps, from tissue homogenization to extraction and reconstitution. Ensure consistent timing and temperatures for all samples. |
| Matrix Effects | Significant ion suppression or enhancement can lead to high variability. Implement a robust sample clean-up method like solid-phase extraction.[8] The use of stable isotope-labeled internal standards for each analyte is the most effective way to correct for matrix effects.[4] |
| Instrument Instability | Ensure the LC-MS/MS system is properly calibrated and stabilized before running the sample batch. Monitor system suitability by injecting a standard mixture at the beginning, middle, and end of the analytical run. |
Quantitative Data Summary
The following tables summarize typical performance metrics for acyl-CoA quantification methods.
Table 1: Comparison of Acyl-CoA Extraction Methods
| Method | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components. | 90-111% for C2-C20 acyl-CoAs has been reported. | [8][15] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs. | More time-consuming and requires method development. | 83-90% has been reported. | [8][15] |
Table 2: Performance of LC-MS/MS Methods for Acyl-CoA Quantification
| Parameter | Typical Value | Significance | Reference |
| Limit of Detection (LOD) | 1-5 fmol | Defines the lowest amount of analyte that can be reliably detected. | [15] |
| Limit of Quantification (LOQ) | 4.2 nM (very-long-chain) to 16.9 nM (short-chain) | The lowest concentration that can be quantified with acceptable precision and accuracy. | [13] |
| Intra-assay Precision (CV) | 1.2 - 4.4% | Measures the reproducibility of results within the same analytical run. | [14] |
| Inter-assay Precision (CV) | 2.6 - 12.2% | Measures the reproducibility of results between different analytical runs. | [14] |
| Accuracy | 94.8 - 110.8% | Indicates how close the measured value is to the true value. | [14] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This protocol is adapted for rapid extraction from cultured cells or tissues.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new, clean tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[8]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide).[8]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[8]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[12]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the CoA moiety.[14][16]
-
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Troubleshooting logic for low acyl-CoA signal.
Caption: Simplified overview of Acyl-CoA metabolism.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omni.laurentian.ca [omni.laurentian.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Role of 3,4-Dihydroxydodecanoyl-CoA in Metabolic Health and Disease
A guide for researchers navigating the complexities of fatty acid metabolism and the quest for novel biomarkers.
While the landscape of metabolic research is vast, the specific role and quantitative fluctuations of 3,4-Dihydroxydodecanoyl-CoA in healthy versus diseased states remain a frontier yet to be fully explored. Currently, direct comparative data for this specific dihydroxyacyl-CoA is not extensively documented in scientific literature. However, by examining the broader context of fatty acid oxidation (FAO) and its associated disorders, we can infer the potential significance of such a molecule and outline the methodologies required for its investigation.
This guide provides a comparative framework based on closely related and well-documented biomarkers, details state-of-the-art experimental protocols for acyl-CoA analysis, and visualizes the metabolic pathways and experimental workflows relevant to this emerging area of interest.
Hypothetical Relevance in Disease
The structure of this compound suggests its origin from the metabolism of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. The presence of a hydroxyl group at the C3 position is characteristic of an intermediate in the beta-oxidation pathway. The additional hydroxyl group at the C4 position is atypical for canonical fatty acid oxidation and may represent an aberrant metabolic byproduct. Inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, lead to the accumulation of 3-hydroxyacyl-CoA intermediates. It is plausible that under conditions of metabolic stress or enzymatic dysfunction, alternative or promiscuous enzymatic activities could lead to further hydroxylation, creating molecules like this compound.
Comparative Analysis of Related Acyl-CoA Species
In the absence of direct data for this compound, we can draw parallels from the behavior of other acyl-CoA species that are known to be altered in metabolic diseases. The following table summarizes representative quantitative data for various acyl-CoAs in healthy versus diseased models, illustrating the types of changes one might expect to find.
| Acyl-CoA Species | Healthy State (Tissue/Model) | Diseased State (Tissue/Model) | Fold Change | Reference |
| Butyryl-CoA (C4) | Wild Type Mouse Liver | SCAD Knockout Mouse Liver | ~16-fold increase | [1] |
| Medium-chain acyl-CoAs | Wild Type Mouse Liver | SCHAD Deficient Mouse Liver | Modest accumulation | [1] |
| Long-chain acyl-CoAs | Healthy Human Skeletal Muscle | Insulin Resistance Models | Accumulation | [2] |
| Acetyl-CoA | Healthy Brain | Neurodegenerative Diseases | Altered compartmentalization | [3] |
SCAD: Short-chain acyl-CoA dehydrogenase; SCHAD: Short-chain 3-hydroxyacyl-CoA dehydrogenase.
Experimental Protocols
The quantification of acyl-CoA species in biological samples is a challenging analytical task due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a composite of established methods for the analysis of a broad range of acyl-CoA species from tissues.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (100-200 mg) in a cold extraction buffer (e.g., 10% trichloroacetic acid or an acetonitrile/isopropanol/water mixture).
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₈]octanoyl-CoA, [¹³C₁₆]palmitoyl-CoA) to the homogenization buffer to correct for extraction losses and matrix effects.
-
Protein Precipitation and Lipid Removal: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins. The supernatant contains the acyl-CoAs. For samples with high lipid content, a subsequent solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering lipids.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for high-pH conditions.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Employ a gradient elution to separate the acyl-CoAs based on their chain length and polarity.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for each acyl-CoA of interest. For a broad screen, a neutral loss scan of 507 Da (corresponding to the loss of the phosphopantetheine moiety of CoA) can be used to identify potential acyl-CoA species.[4]
-
3. Data Analysis:
-
Quantification: Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
Normalization: Normalize the results to the initial tissue weight or protein concentration.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant metabolic pathways and the experimental workflow.
Caption: Standard Beta-Oxidation of Dodecanoyl-CoA.
Caption: Hypothetical Formation of this compound.
Caption: Experimental Workflow for Acyl-CoA Analysis.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Analytical Platforms for Acyl-CoA Measurement
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate measurement of acyl-Coenzyme A (acyl-CoA) levels is of paramount importance. Acyl-CoAs are central intermediates in numerous metabolic processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The choice of an appropriate analytical platform is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the leading analytical platforms for acyl-CoA measurement, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Platforms
The quantification of acyl-CoAs is primarily achieved through three main analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays. Each platform offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the range of acyl-CoA species that can be detected.
Data Presentation: Performance Metrics of Acyl-CoA Analytical Platforms
The following tables summarize the key quantitative performance metrics for the different analytical platforms, providing a clear comparison to aid in the selection of the most suitable method for a given research need.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 1-10 fmol | [1][2] |
| Limit of Quantification (LOQ) | 5-50 fmol | [1] |
| Linearity (R²) | >0.99 | [1] |
| Precision (RSD%) | < 5% | [1] |
| Recovery | 90-111% | [2] |
| Specificity | High | [1] |
| Throughput | High | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | ~120 pmol (with derivatization) | [1] |
| Limit of Quantification (LOQ) | ~1.3 nmol (LC/MS-based) | [1] |
| Linearity (R²) | >0.99 | [1] |
| Precision (RSD%) | < 15% | [1] |
| Specificity | Moderate (risk of co-elution) | [1] |
| Throughput | Moderate | [1] |
Table 3: Enzymatic Assays (Colorimetric/Fluorometric)
| Parameter | Performance | Reference |
| Linear Detection Range | 3 - 100 µM (Fluorometric) | [3] |
| 5 - 1000 µM (Colorimetric) | [3] | |
| Specificity | High (enzyme-specific) | [1] |
| Throughput | High | [4] |
| Sample Volume | As little as 10 µL | [4] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of acyl-CoAs for each major platform.
Acyl-CoA Extraction from Tissues and Cells
A critical first step for all platforms is the efficient and reproducible extraction of acyl-CoAs from biological samples.
1. Solid-Phase Extraction (SPE) for LC-MS/MS and HPLC:
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a cold solvent, such as a mixture of acetonitrile (B52724) and 2-propanol.
-
Purification: The extract is then purified using a solid-phase extraction column, often with a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel, to isolate the acyl-CoA esters.
-
Elution and Concentration: Acyl-CoAs are eluted, and the eluent is evaporated to dryness under nitrogen before being reconstituted in a suitable solvent for analysis.
2. Solvent Precipitation for LC-MS/MS and HPLC:
-
Precipitation: Rapidly quench metabolic activity and precipitate proteins by adding a cold solution, such as 80% methanol (B129727) or an acidic solution like perchloric acid or sulfosalicylic acid, to the sample.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected for direct analysis or further processing.
3. Lysis for Enzymatic Assays:
-
Lysis Buffer: Utilize a lysis buffer, typically with a pH of 7.4 and containing a detergent like Triton X-100 (0.5% - 5.0%), to dissolve the fatty acyl-CoAs from the cell or tissue samples.[4]
Analytical Methodologies
1. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs. The mobile phases typically consist of an aqueous solution with a volatile buffer salt (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. A gradient elution is employed to separate the different acyl-CoA species based on their hydrophobicity.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is often used. Quantification is achieved through selected reaction monitoring (SRM), which provides high sensitivity and specificity.
2. HPLC with UV/Fluorescence Detection:
-
Derivatization (for fluorescence): For enhanced sensitivity, the thiol group of the acyl-CoA can be derivatized with a fluorescent labeling agent.
-
Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column with a gradient of acetonitrile or methanol in a buffered aqueous solution is used for separation.
-
Detection: The eluting acyl-CoAs are detected by a UV detector (typically at 260 nm) or a fluorescence detector if a derivatization step was performed.
3. Enzymatic Assay (Fluorometric Example):
-
Principle: These assays utilize a combination of enzymes where fatty acyl-CoA acts as a substrate in a reaction that ultimately produces a fluorescent product.[4]
-
Procedure: The sample is mixed with the assay reagents in a 96-well plate and incubated at room temperature. The resulting fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530/585 nm). The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration in the sample.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and analytical processes, the following diagrams illustrate key signaling pathways involving acyl-CoAs and a typical experimental workflow for their analysis.
Caption: Central Role of Acyl-CoAs in Cellular Metabolism.
Caption: General Experimental Workflow for Acyl-CoA Measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
Cross-Validation of Analytical Methods for 3,4-Dihydroxydodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 3,4-Dihydroxydodecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. LC-MS/MS generally offers superior sensitivity and specificity, while enzymatic assays can provide a simpler, more accessible alternative for certain applications. The table below summarizes the typical performance of these methods for 3-hydroxy-acyl-CoAs.
| Parameter | LC-MS/MS | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~100 fmol |
| Linearity (R²) | >0.99 | Variable |
| Precision (RSD%) | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | High (enzyme-specific) |
| Throughput | High | Low to Moderate |
Experimental Methodologies
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for both LC-MS/MS and enzymatic assays for the analysis of 3-hydroxy-acyl-CoAs. These should be adapted and optimized for this compound.
LC-MS/MS Method for 3-Hydroxy-Acyl-CoA Analysis
This method is designed for the sensitive and specific quantification of 3-hydroxy-acyl-CoAs in biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol in water.
-
Elute the 3-hydroxy-acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 5% to 95% B over a suitable time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for the specific 3-hydroxy-acyl-CoA.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte.
Enzymatic Assay for 3-Hydroxy-Acyl-CoA
This assay is based on the enzymatic oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.
1. Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
NAD⁺ solution: 10 mM in water.
-
3-hydroxyacyl-CoA dehydrogenase (HADH) solution: A suitable concentration in assay buffer.
-
Sample containing 3-hydroxy-acyl-CoA.
2. Assay Procedure
-
In a microplate well or cuvette, combine the assay buffer, NAD⁺ solution, and the sample.
-
Incubate at a controlled temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the HADH enzyme solution.
-
Monitor the increase in absorbance at 340 nm (for NADH) over time.
-
The rate of NADH production is proportional to the concentration of the 3-hydroxy-acyl-CoA in the sample.
-
A standard curve is generated using known concentrations of a 3-hydroxy-acyl-CoA standard.
Visualizing the Methodologies
Diagrams can aid in understanding complex workflows and pathways. The following are Graphviz diagrams illustrating the experimental workflows and a relevant metabolic pathway.
Caption: A comparison of the experimental workflows for LC-MS/MS and enzymatic assays.
A comprehensive review of available scientific literature reveals a significant lack of data on the specific biological activity of 3,4-Dihydroxydodecanoyl-CoA. While this compound is commercially available for research purposes, there are no published studies detailing its metabolic fate, signaling roles, or comparative efficacy against other fatty acyl-CoAs. This absence of experimental data precludes the creation of a detailed comparison guide as requested.
Fatty acyl-CoAs, as a general class of molecules, are integral to numerous cellular processes. They are the activated forms of fatty acids, enabling their participation in metabolic pathways.[1] The primary roles of fatty acyl-CoAs include:
-
Energy Production: Through beta-oxidation in the mitochondria, fatty acyl-CoAs are broken down to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.[2]
-
Lipid Synthesis: They serve as building blocks for more complex lipids, such as phospholipids, triglycerides, and cholesterol esters, which are essential components of cell membranes and energy storage molecules.[1]
-
Cellular Signaling: Certain fatty acyl-CoAs can act as signaling molecules, influencing various cellular functions.[3]
While no specific information exists for this compound, we can infer its general metabolic context from related pathways. The presence of hydroxyl groups suggests it may be an intermediate in a fatty acid oxidation or biosynthesis pathway that involves hydroxylation steps. However, without experimental evidence, its precise role remains speculative.
Comparison with Related Fatty Acyl-CoAs
Due to the lack of data on this compound, a direct quantitative comparison with other fatty acyl-CoAs is not possible. The biological activity of fatty acyl-CoAs can vary significantly based on their chain length and the presence of functional groups. For instance, the enzymes involved in their metabolism often exhibit substrate specificity for particular chain lengths (short, medium, long, or very long).[2]
Experimental Protocols
The biological activity of a novel fatty acyl-CoA like this compound would typically be investigated using a variety of experimental assays. These could include:
-
Enzyme Assays: To determine if it is a substrate or inhibitor of key enzymes in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, or synthetases.
-
Cell-Based Assays: To assess its effects on cellular processes like cell viability, proliferation, lipid accumulation, or the activation of specific signaling pathways.
-
In Vivo Studies: To understand its physiological effects in model organisms, including its impact on metabolic parameters.
Signaling Pathways and Experimental Workflows
As there is no information on the signaling pathways influenced by this compound, a diagram of its specific mechanism of action cannot be generated. However, a general workflow for investigating the biological activity of a novel fatty acyl-CoA is presented below.
References
A Comparative Guide to the Differential Expression of Enzymes in 3,4-Dihydroxydodecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential expression of key enzymes involved in the metabolism of 3,4-Dihydroxydodecanoyl-CoA, a dihydroxy fatty acid. While direct studies on this specific substrate are limited, its metabolism is understood to proceed via the peroxisomal β-oxidation pathway. This document summarizes quantitative data on the expression of core enzymes in this pathway under the influence of a peroxisome proliferator, provides detailed experimental protocols for their analysis, and visualizes the relevant biological and experimental workflows.
The primary enzymes responsible for the breakdown of this compound are Acyl-CoA Oxidase 1 (ACOX1), the L-bifunctional enzyme (EHHADH) possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (ACAA1). The expression of these enzymes is subject to regulation by various factors, including peroxisome proliferators.
Quantitative Analysis of Enzyme Differential Expression
The following table summarizes the differential expression of key peroxisomal β-oxidation enzymes in rat liver following treatment with the peroxisome proliferator-activated receptor alpha (PPARα) agonist, bezafibrate. This data is derived from a quantitative proteomics study and illustrates the significant upregulation of these enzymes in response to a chemical stimulus known to induce peroxisome proliferation and fatty acid oxidation.
| Enzyme | Gene Name | Function in this compound Metabolism | Fold Change (Bezafibrate vs. Control) | Reference |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the initial dehydrogenation step. | 2.5 | [1] |
| L-Bifunctional Enzyme | EHHADH | Hydratase and dehydrogenase activities. | 2.1 | [1] |
| 3-ketoacyl-CoA thiolase A | ACAA1 | Thiolytic cleavage of the carbon chain. | 1.8 | [1] |
Table 1: Differential Expression of Peroxisomal β-Oxidation Enzymes in Rat Liver after Bezafibrate Treatment. Data from a quantitative mass spectrometry analysis of highly purified peroxisomes from control and bezafibrate-treated rats[1]. The fold change represents the ratio of protein abundance in the bezafibrate-treated group compared to the control group.
Experimental Protocols
Detailed methodologies for quantifying the differential expression of these enzymes are provided below. These protocols are representative of standard techniques used in molecular biology and proteomics.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure the mRNA expression levels of ACOX1, EHHADH, and ACAA1.
I. RNA Extraction and cDNA Synthesis:
-
Tissue/Cell Homogenization: Homogenize liver tissue samples (approximately 30 mg) or cultured hepatocytes in a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA using a silica-based column purification kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.0). Assess RNA integrity using agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
II. qPCR Reaction:
-
Primer Design: Use pre-validated qPCR primers for human ACOX1, EHHADH, and ACAA1, and a reference gene (e.g., GAPDH or ACTB).
-
Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200 nM each), and diluted cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Western Blotting for Protein Expression Analysis
This protocol describes the detection and quantification of ACOX1, EHHADH, and ACAA1 proteins.
I. Protein Extraction and Quantification:
-
Lysis: Lyse liver tissue or cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Homogenization: Homogenize the tissue using a Dounce homogenizer and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
II. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
III. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ACOX1, EHHADH, or ACAA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Mass Spectrometry for Proteomic Analysis
This protocol outlines a label-free quantitative proteomics workflow to measure the abundance of peroxisomal enzymes.
I. Peroxisome Isolation:
-
Homogenization: Homogenize fresh liver tissue in a buffered sucrose (B13894) solution.
-
Differential Centrifugation: Perform a series of centrifugation steps to enrich for a fraction containing organelles.
-
Density Gradient Centrifugation: Further purify peroxisomes from the enriched fraction using a Nycodenz density gradient.
II. Sample Preparation for Mass Spectrometry:
-
Protein Extraction and Digestion: Extract proteins from the purified peroxisomes and digest them into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
III. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a C18 column and a gradient of acetonitrile.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent acquisition mode.
IV. Data Analysis:
-
Protein Identification: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Label-Free Quantification: Quantify the relative abundance of each identified protein across different samples based on the peak area or spectral counts of its corresponding peptides.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly different abundances between experimental groups.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway, the regulatory signaling cascade, and a typical experimental workflow for studying the differential expression of these enzymes.
References
Navigating the Analytical Landscape for 3,4-Dihydroxydodecanoyl-CoA: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals investigating the roles of novel lipid metabolites, the accurate detection and quantification of specific molecules like 3,4-Dihydroxydodecanoyl-CoA are paramount. However, the commercial landscape currently lacks specific antibodies for this analyte, necessitating a turn to alternative, robust analytical techniques. This guide provides an objective comparison of the two primary methods for the analysis of this compound and similar acyl-CoA species: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
This comprehensive guide delves into the principles, performance characteristics, and experimental protocols of these methods, offering the supporting data needed to make an informed decision for your research needs.
Comparative Analysis of Leading Detection Methods
The choice between LC-MS/MS and enzymatic assays for the analysis of this compound hinges on the specific requirements of the study, such as the need for absolute quantification, isomeric specificity, and sample throughput. The following table summarizes the key performance characteristics of each method.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assays |
| Specificity | Very high; can distinguish between isomers and isobars based on chromatographic separation and mass-to-charge ratio. | Moderate to high; specificity is dependent on the substrate specificity of the enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase). Cross-reactivity with other structurally similar acyl-CoAs is possible.[1][2] |
| Sensitivity | High; capable of detecting analytes in the sub-nanomolar to picomolar range.[3] | Moderate to high; picomole-level detection can be achieved, often enhanced by fluorometric or colorimetric amplification.[4] |
| Quantification | Absolute quantification is achievable with the use of stable isotope-labeled internal standards.[5][6] | Relative or absolute quantification is possible with a standard curve, but can be affected by matrix effects. |
| Throughput | Moderate; sample preparation can be complex and chromatographic run times can limit the number of samples analyzed per day. | High; plate-based formats allow for the simultaneous analysis of many samples. |
| Multiplexing | High; capable of simultaneously measuring a wide range of acyl-CoA species in a single run.[5][6] | Low; typically designed to measure a single analyte or a specific class of compounds. |
| Instrumentation | Requires specialized and expensive mass spectrometry equipment. | Requires standard laboratory equipment like a spectrophotometer or fluorometer. |
| Sample Matrix | Can be susceptible to matrix effects, which may require extensive sample cleanup. | Can also be affected by interfering substances in the sample matrix. |
In-Depth Experimental Protocols
To provide a practical understanding of these methodologies, detailed protocols for the analysis of acyl-CoAs are outlined below.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis
This protocol provides a general framework for the targeted quantification of this compound in biological samples. Optimization of specific parameters will be required for different sample types and instrumentation.
1. Sample Preparation and Extraction:
-
Start with approximately 10-50 mg of tissue or 1-5 million cells.
-
Homogenize the sample in a cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water).[7]
-
Include a stable isotope-labeled internal standard for the analyte of interest if available to correct for matrix effects and variations in extraction efficiency.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for analysis. For some complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[8]
2. Liquid Chromatography (LC) Separation:
-
Use a C18 reversed-phase column for the separation of acyl-CoAs.[8]
-
The mobile phases typically consist of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.
3. Mass Spectrometry (MS) Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
For quantification, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion generated by collision-induced dissociation. This highly specific detection method minimizes interferences.
4. Data Analysis:
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
-
Generate a standard curve using known concentrations of the analyte to determine the absolute concentration in the samples.
Coupled Enzymatic Assay for 3-Hydroxyacyl-CoA
This protocol describes a general method for determining the concentration of 3-hydroxyacyl-CoAs using a coupled enzymatic reaction that results in a change in absorbance or fluorescence.
1. Principle:
-
The assay is based on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[9][10]
-
The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
For increased sensitivity, the NADH produced can be used in a second coupled reaction to generate a fluorescent product.[4]
2. Reagents and Materials:
-
Assay buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.0-8.0).
-
NAD+ solution.
-
3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme.
-
For coupled fluorometric assay: a developer enzyme and a non-fluorescent probe that is converted to a fluorescent product.
-
Standard solutions of a known 3-hydroxyacyl-CoA for generating a standard curve.
-
Microplate reader (for absorbance or fluorescence).
3. Assay Procedure:
-
Prepare samples and standards in the assay buffer.
-
Add the NAD+ solution to each well of a microplate containing the samples and standards.
-
Initiate the reaction by adding the HADH enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
For a spectrophotometric assay, measure the increase in absorbance at 340 nm over time.
-
For a fluorometric assay, after the initial reaction, add the developer enzyme and probe, incubate, and then measure the fluorescence at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Calculate the rate of NADH production from the change in absorbance or fluorescence over time.
-
Generate a standard curve by plotting the reaction rate versus the concentration of the 3-hydroxyacyl-CoA standards.
-
Determine the concentration of 3-hydroxyacyl-CoA in the samples from the standard curve.
Visualizing the Methodologies
To further clarify the experimental workflows and the biological context, the following diagrams are provided.
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Caption: Principle of a coupled enzymatic assay for 3-hydroxyacyl-CoA detection.
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3,4-Dihydroxydodecanoyl-CoA
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of 3,4-Dihydroxydodecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for handling similar laboratory chemicals and coenzyme A derivatives, prioritizing safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, use a certified respirator.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Containment: For liquid spills, contain the material using absorbent pads or granules. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Neutralization (if applicable): As the specific reactivity of this compound is unknown, neutralization is not recommended without further information.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
Do not mix with incompatible waste streams.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and volume of the waste.
-
Indicate the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes hazard information for compounds structurally related to this compound, providing a basis for a conservative safety approach.
| Hazard Statement | 3,4-Dihydroxybenzoic Acid | 3,4-Dimethoxybenzaldehyde |
| Skin Irritation | Category 2[1][2] | Not Classified |
| Eye Irritation | Category 2[1][2] | Category 2A[4] |
| Respiratory Irritation | Category 3[1][2] | Not Classified |
| Acute Oral Toxicity | Not Classified | Category 4[4] |
This data is for related compounds and should be used for precautionary guidance only.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is based on general chemical waste management principles. The key "experiment" is the safe and compliant disposal of the chemical waste.
Protocol: Chemical Waste Segregation and Disposal
-
Objective: To safely segregate and dispose of waste containing this compound.
-
Materials:
-
Designated hazardous waste container (chemically compatible).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Spill cleanup materials.
-
-
Procedure:
-
At the point of generation, collect all waste materials contaminated with this compound.
-
Carefully place the waste into the designated hazardous waste container.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Once the container is full or the experiment is complete, securely seal the container.
-
Affix a completed hazardous waste label to the container.
-
Transfer the container to the designated waste accumulation area.
-
Contact your institutional EHS office to schedule a waste pickup.
-
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
